molecular formula C10H8N2O3 B015997 Methyl 7-azaindole-3-glyoxylate CAS No. 357263-49-1

Methyl 7-azaindole-3-glyoxylate

Cat. No.: B015997
CAS No.: 357263-49-1
M. Wt: 204.18 g/mol
InChI Key: LXGPNHJNIRDJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1) is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . This compound serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis, particularly valued for its role as a bifunctional precursor in the construction of complex molecules with potential biological activity. Its primary research application lies in the systematic design and synthesis of novel compounds for biological screening. Specifically, this compound is utilized in the formation of diarylmethane derivatives and is coupled with various cyclic amines to create a series of compounds for preliminary evaluation of antibacterial and anticancer properties . These derivatives are part of ongoing efforts to explore structure-activity relationships and develop new agents that target infectious diseases and cancer. The 7-azaindole core is a bioisostere of purine, making it a highly relevant scaffold in drug discovery for its ability to participate in hydrogen bonding, which is crucial for interacting with biological targets. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this chemical using appropriate personal protective equipment and engineering controls .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGPNHJNIRDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50421746
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357263-49-1
Record name Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357263-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 7-AZAINDOLE-3-GLYOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50421746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Methyl 7-azaindole-3-glyoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 7-azaindole-3-glyoxylate, a key intermediate in the development of various pharmaceutical compounds. The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, and functionalization at the C3 position with a glyoxylate moiety offers a versatile handle for further chemical modifications.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole. The electron-rich pyrrole ring of the 7-azaindole nucleus readily undergoes electrophilic substitution at the C3 position. The acylating agent of choice is methyl oxalyl chloride, which introduces the desired glyoxylate functional group.

Proposed Synthesis Pathway

The reaction proceeds via the formation of an acylium ion from methyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the C3 position of 7-azaindole, followed by rearomatization to yield the final product.

Synthesis_Pathway 7-Azaindole 7-Azaindole Product This compound 7-Azaindole->Product Electrophilic Aromatic Substitution Methyl_Oxalyl_Chloride Methyl Oxalyl Chloride Intermediate Acylium Ion Intermediate Methyl_Oxalyl_Chloride->Intermediate Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Intermediate Intermediate->Product

Figure 1: Proposed Synthesis Pathway for this compound.
Experimental Protocol

The following is a detailed, proposed experimental protocol based on established Friedel-Crafts acylation procedures for indole and its derivatives.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath and slowly add aluminum chloride (AlCl₃) in portions with vigorous stirring.

  • Formation of Acylating Agent: In a separate flask, prepare a solution of methyl oxalyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃ in DCM at 0 °C.

  • Addition of 7-Azaindole: Prepare a solution of 7-azaindole in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yield is an estimate based on similar acylation reactions of indole derivatives.

ParameterValue
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Melting Point 165-168 °C[1]
Boiling Point 399.1 °C at 760 mmHg[1]
Density 1.392 g/cm³[1]
CAS Number 357263-49-1[1][2]
Estimated Yield 60-75%

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization

Characterization_Workflow Start Synthesized Product Purification Column Chromatography Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Purity Purity Assessment (e.g., HPLC) Structure_Confirmation->Purity Final_Product Characterized Product Purity->Final_Product

Figure 2: General Experimental Workflow for Characterization.
Predicted Spectroscopic Data

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1HN1-H
~8.50dd1HH4
~8.30s1HH2
~8.10dd1HH6
~7.20dd1HH5
~3.90s3HOCH₃

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~185C=O (ketone)
~165C=O (ester)
~148C7a
~145C6
~135C2
~130C4
~120C5
~115C3a
~110C3
~52OCH₃

Expected IR and MS Data

  • IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3400 (N-H stretch), 1730-1750 (C=O ester stretch), and 1650-1670 (C=O ketone stretch).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ ion at m/z 205.06.

References

Physicochemical Properties of Methyl 7-azaindole-3-glyoxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-azaindole-3-glyoxylate is a heterocyclic organic compound featuring a 7-azaindole core functionalized with a methyl glyoxylate group at the 3-position. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological pathways.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and its role as a potential kinase inhibitor.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 357263-49-1[3]
Molecular Formula C₁₀H₈N₂O₃[3]
Molecular Weight 204.18 g/mol [3]
Melting Point 170-172 °C-
Boiling Point 399.1 °C at 760 mmHg-
Density 1.392 g/cm³-
pKa 11.42 ± 0.40 (Predicted)-
logP 0.91860-

Experimental Protocols

Detailed experimental procedures are essential for the replication and validation of scientific findings. This section outlines the probable synthetic route for this compound and general methodologies for the determination of its key physicochemical properties.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 7-azaindole.[4][5][6] This electrophilic aromatic substitution reaction introduces the methyl glyoxylate moiety at the electron-rich C-3 position of the 7-azaindole ring.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7-Azaindole 7-Azaindole Product This compound 7-Azaindole->Product + Methyl_oxalyl_chloride Methyl oxalyl chloride Methyl_oxalyl_chloride->Product + Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Product Catalyst Solvent Anhydrous Solvent (e.g., CH₂Cl₂) Solvent->Product

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-azaindole and a Lewis acid catalyst (e.g., aluminum chloride) to an anhydrous solvent (e.g., dichloromethane).

  • Reaction: Cool the mixture in an ice bath. Add a solution of methyl oxalyl chloride in the anhydrous solvent dropwise to the stirred suspension.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding crushed ice and a dilute acid solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Determination of Physicochemical Properties

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of this compound.

Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a controlled manner. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[7][8]

Solubility Determination:

The thermodynamic solubility can be determined using the shake-flask method. An excess amount of the compound is added to a specific solvent (e.g., water, buffer at a specific pH) and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[4][9]

LogP (Octanol-Water Partition Coefficient) Determination:

The logP value can be determined using the shake-flask method. A solution of the compound in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is achieved. The two phases are then separated, and the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is its logarithmic representation.[10][11]

Biological Context: Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[3][12] The nitrogen atom in the pyridine ring and the NH group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition. Derivatives of 7-azaindole have shown potent inhibitory activity against various kinases, including those in the PI3K/AKT/mTOR and FGFR signaling pathways.[1][13]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 7-azaindole derivative.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in certain cancers.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR4 FGFR4 FGF->FGFR4 Binding Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Activation Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor This compound (or derivative) Inhibitor->FGFR4 Inhibition

Caption: Inhibition of the FGFR4 signaling pathway by a 7-azaindole derivative.

Conclusion

This compound possesses a molecular framework that is of significant interest to the fields of medicinal chemistry and drug development. Its physicochemical properties suggest it is a viable starting point for the design of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility via established methods like the Friedel-Crafts acylation, coupled with the potential to modulate key signaling pathways, underscores the importance of this and related 7-azaindole derivatives in the ongoing search for new and effective treatments for a range of diseases, including cancer. Further investigation into the specific biological targets and a comprehensive evaluation of its ADME and toxicological profile are warranted to fully elucidate its therapeutic potential.

References

Methyl 7-azaindole-3-glyoxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 357263-49-1

Synonyms: Methyl (7-azaindol-3-yl)oxoacetate, α-Oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic acid methyl ester

This technical guide provides an in-depth overview of Methyl 7-azaindole-3-glyoxylate, a key building block in the synthesis of pharmacologically active compounds. The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding motif of ATP in various kinases.[1][2][3] This document outlines the compound's properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications in drug development, particularly in the design of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Number 357263-49-1
Appearance Off-white to yellow solid (predicted)
Melting Point 165-168 °C
Boiling Point 399.1 °C at 760 mmHg (predicted)
LogP 0.91860 (predicted)
pKa 11.42 ± 0.40 (predicted)

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. The most common and effective method for introducing an acyl group at the C3 position of 7-azaindole is through a Friedel-Crafts acylation or a similar electrophilic substitution reaction.[4]

A proposed two-step synthesis starting from commercially available 7-azaindole is outlined below.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification (if necessary) 7-Azaindole 7-Azaindole Acylating_Agent Methyl oxalyl chloride 7-Azaindole->Acylating_Agent Lewis Acid (e.g., AlCl3) Dichloromethane, 0 °C to rt Intermediate 3-(Chlorooxalyl)-7-azaindole Acylating_Agent->Intermediate Reaction Methanol Methanol Intermediate->Methanol Acid catalyst Reflux Product This compound Methanol->Product Reaction G cluster_0 Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Apoptosis Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Promotes 7_Azaindole_Inhibitor 7-Azaindole-based Kinase Inhibitor 7_Azaindole_Inhibitor->PI3K Inhibits

References

In-Depth Technical Guide: Crystal Structure of Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Crystal Structure of Methyl 7-azaindole-3-glyoxylate

Executive Summary

This technical guide addresses the request for an in-depth analysis of the crystal structure of this compound. A thorough and extensive search of publicly available scientific literature and crystallographic databases has been conducted to gather all pertinent information regarding its three-dimensional structure, experimental determination protocols, and associated quantitative data.

Despite a comprehensive search, as of the date of this report, the specific crystal structure of this compound has not been reported in the primary scientific literature or deposited in major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Inorganic Crystal Structure Database (ICSD), the Protein Data Bank (PDB), and the Crystallography Open Database.

Consequently, this guide will provide relevant background information on 7-azaindole derivatives, general methodologies for crystal structure determination, and a logical workflow for such an investigation, in lieu of the specific data for the target compound.

Introduction to 7-Azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds.[1][2] These molecules are recognized as bioisosteres of indoles and purines and are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.[2] The nitrogen atom in the pyridine ring of the 7-azaindole moiety can act as a hydrogen bond acceptor, which is a critical interaction in many protein-ligand binding events.

This compound is a derivative of this important heterocyclic system. While its specific biological activities and structural features are not widely documented, its synthesis and potential as an intermediate for more complex molecules are of interest to medicinal chemists.

Hypothetical Experimental Workflow for Crystal Structure Determination

Should a researcher undertake the determination of the crystal structure of this compound, a standard experimental workflow would be followed. This process is outlined below and visualized in the accompanying diagram.

3.1. Synthesis and Purification

The initial step involves the synthesis of this compound. Various synthetic routes for 7-azaindole derivatives have been described in the literature.[1] Following synthesis, the compound must be purified to a high degree, typically greater than 99%, as impurities can significantly hinder crystallization. Standard purification techniques include column chromatography, recrystallization, and sublimation.

3.2. Crystallization

The purified compound is then subjected to various crystallization screening conditions to obtain single crystals of suitable size and quality for X-ray diffraction. This is often the most challenging and empirical step. Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A drop containing the compound, a solvent, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. This slowly changes the composition of the drop, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature, leading to crystal formation.

A wide range of solvents and co-solvents would be screened to find the optimal conditions.

3.3. X-ray Diffraction Data Collection

A high-quality single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations. Key parameters for data collection include the X-ray source (e.g., Mo Kα or Cu Kα), temperature (often cryogenic to reduce thermal motion), and exposure time.

3.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map.

This model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, and thermal parameters (isotropic or anisotropic) to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

The final output is a detailed three-dimensional model of the molecule in the crystal lattice, including precise bond lengths, bond angles, and torsion angles.

Experimental_Workflow Figure 1. Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Methyl 7-azaindole-3-glyoxylate Purification Purification (>99%) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Purification->Screening DataCollection Single Crystal X-ray Data Collection Screening->DataCollection Obtain Single Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Model Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 1. Experimental Workflow for Crystal Structure Determination

Anticipated Structural Features (Based on Analogs)

While the specific crystal structure is unavailable, we can anticipate some structural features based on the known chemistry of related 7-azaindole derivatives.

  • Planarity: The 7-azaindole ring system is expected to be largely planar.

  • Hydrogen Bonding: The N-H of the pyrrole ring and the nitrogen of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. In the solid state, it is highly likely that intermolecular hydrogen bonds will be a key feature of the crystal packing.

  • Conformation of the Glyoxylate Group: The relative orientation of the methyl glyoxylate substituent with respect to the 7-azaindole ring will be of interest. Torsion angles will define whether the side chain is co-planar with the ring system or twisted.

Conclusion

A comprehensive search for the crystal structure of this compound has revealed that this information is not currently available in the public domain. This technical guide has provided a general overview of the importance of the 7-azaindole scaffold and a detailed, hypothetical workflow for the experimental determination of its crystal structure. Should this data become available in the future, a supplementary report will be issued. Researchers interested in this molecule are encouraged to undertake its crystallization and structure determination to contribute valuable data to the scientific community.

References

The 7-Azaindole Nucleus: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-azaindole scaffold, a heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry and chemical biology. Its unique electronic properties and ability to act as a bioisostere of endogenous purines have cemented its status as a "privileged structure." This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole nucleus, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. We delve into the quantitative analysis of its biological activities, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by 7-azaindole-containing compounds.

Introduction: The Rise of a Privileged Scaffold

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that is structurally analogous to indole and the purine core of adenosine triphosphate (ATP).[1][2] This structural mimicry is a key determinant of its biological activity, allowing it to interact with a wide range of biological targets, most notably the ATP-binding sites of protein kinases.[3] The addition of a nitrogen atom to the indole ring system modulates the scaffold's physicochemical properties, such as solubility and lipophilicity, often leading to improved drug-like characteristics.[4][5]

Initially explored for its potential as an antimalarial agent, the 7-azaindole scaffold has since been incorporated into a multitude of biologically active molecules, including approved drugs and numerous clinical candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.[2][6] Its versatility is further highlighted by its application as a fluorescent probe for studying biological systems.[7]

The 7-Azaindole Nucleus as a Pharmacophore in Kinase Inhibition

The most prominent application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[1][3][8] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole nucleus act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[3] This bidentate interaction mimics the binding of the adenine moiety of ATP, making 7-azaindole an excellent scaffold for developing ATP-competitive kinase inhibitors.[2]

The success of this approach is exemplified by the FDA-approved drug Vemurafenib (Zelboraf®) , a potent inhibitor of the B-Raf serine-threonine kinase, used for the treatment of melanoma.[2][9] Another notable example is Pexidartinib (Turalio®) , a tyrosine kinase inhibitor targeting CSF1R.[2][10]

Quantitative Analysis of 7-Azaindole-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative 7-azaindole derivatives against various protein kinases.

Table 1: Inhibitory Activity of 7-Azaindole Derivatives against PI3K Isoforms

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
B13 --0.5-[1]
B14 ----[1]
C1 >10,0002,5001,7907,130[1]
C2 6,1902,9101,300>10,000[1]
10 --50-[11]
12 --7-[11]
13 --7-[11]
14 --33-[11]
28 >300-fold selective>300-fold selective40 (cellular)>300-fold selective[11]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against Various Kinases

CompoundTarget KinaseIC50/Ki (nM)Reference
Vemurafenib (PLX4720) BRAF V600E13[10]
PLX4720 BRAF V600E31[10]
Pexidartinib CSF1R13[10]
GSK1070916 Aurora B/C-[12]
Compound 50 Cdc720[12]
Compound 47 Cdc70.07 (Ki)[12]
Compound 59 c-Met40[12]
Compound 61 c-Met130[12]
Compound 132a PIM12[12]
Compound 132e PIM13[12]
Compound 132e PIM313[12]
Compound 132e PIM21160[12]
Compound 132e FLT347[12]

Signaling Pathways Targeted by 7-Azaindole Derivatives

7-Azaindole-based inhibitors have been developed to target key signaling pathways implicated in cancer and other diseases. Two prominent examples are the PI3K/AKT/mTOR and the Aurora kinase pathways.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][5] Its aberrant activation is a frequent event in many cancers. 7-Azaindole derivatives have been developed as potent inhibitors of PI3K, thereby blocking the downstream signaling cascade.[1][11]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle M_Phase M Phase (Mitosis) Spindle->M_Phase AuroraB Aurora B (in CPC) M_Phase->AuroraB Activation Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis Chromosome->Cytokinesis Azaindole_Aurora 7-Azaindole Inhibitor Azaindole_Aurora->AuroraA Azaindole_Aurora->AuroraB Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Compound, ATP) Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

References

Methyl 7-Azaindole-3-Glyoxylate: A Core Building Block for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized for its role in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to function as an excellent "hinge-binder," typically forming two critical hydrogen bonds within the ATP-binding site of kinases.[2] This bioisosteric relationship has been successfully exploited in fragment-based drug discovery (FBDD), leading to the development of approved drugs such as the BRAF inhibitor Vemurafenib.[1][3]

While the core 7-azaindole is a valuable starting fragment, its functionalized derivatives provide chemists with advanced starting points for library synthesis and hit-to-lead optimization. Methyl 7-azaindole-3-glyoxylate (CAS 357263-49-1) has emerged as a particularly important synthetic intermediate. The glyoxylate moiety at the C-3 position—a key vector for chemical modification—acts as a versatile handle, enabling the rapid generation of diverse libraries of 7-azaindole-3-carboxamides and related analogs.[4] This guide details the synthesis and strategic application of this compound as a core building block in the discovery of novel therapeutics.

Synthesis of the Core Intermediate

The preparation of this compound is typically achieved through a Friedel-Crafts acylation of a protected 7-azaindole. The N-H of the pyrrole ring is first protected to prevent side reactions, commonly with a group like tosyl (Ts) or benzenesulfonyl (Bs). The protected azaindole is then acylated using an appropriate reagent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Subsequent deprotection yields the target intermediate.

G Start 7-Azaindole Protect N-H Protection (e.g., TsCl, Base) Start->Protect ProtectedAzaindole N-Protected 7-Azaindole Protect->ProtectedAzaindole Acylation Friedel-Crafts Acylation (Methyl Oxalyl Chloride, AlCl₃) ProtectedAzaindole->Acylation ProtectedGlyoxylate N-Protected Methyl 7-Azaindole-3-glyoxylate Acylation->ProtectedGlyoxylate Deprotection Deprotection (e.g., NaOH or SmI₂) ProtectedGlyoxylate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

From Intermediate to Library: The Power of Amidation

The primary utility of this compound is its efficient conversion into a diverse array of amides. The methyl ester of the glyoxylate group is readily displaced by primary or secondary amines, yielding stable glyoxylamides. This reaction allows for the systematic exploration of chemical space around the C-3 position, a critical step in tuning a fragment's potency, selectivity, and physicochemical properties.

G Intermediate This compound Reaction Amidation Reaction Intermediate->Reaction AmineLibrary Library of Primary & Secondary Amines (R¹R²NH) AmineLibrary->Reaction ProductLibrary Diverse Library of 7-Azaindole-3-glyoxylamides Reaction->ProductLibrary Screening Biological Screening (e.g., Kinase Assays) ProductLibrary->Screening

Caption: Workflow for generating a diverse compound library from the core intermediate.
Experimental Protocol: General Procedure for Amidation

The following is a representative protocol for the synthesis of 7-azaindole-3-glyoxylamide derivatives.

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Amine Addition: Add the desired primary or secondary amine (1.1 to 1.5 equivalents) to the solution.

  • Coupling Agent: For less reactive amines, a coupling agent such as T3P (Propylphosphonic Anhydride) or a peptide coupling reagent (e.g., HATU, HOBt) can be added, along with a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final 7-azaindole-3-glyoxylamide.

Case Study: Targeting the PI3K/AKT Signaling Pathway

The functionalization of the 7-azaindole C-3 position has proven highly effective for developing inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[5] The PI3K/AKT/mTOR pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.

Research by Yang et al. demonstrated that C-3 aryl-substituted 7-azaindole derivatives are potent PI3K inhibitors.[5] While not direct amide derivatives of the glyoxylate, their synthesis highlights the importance of C-3 functionalization for achieving high potency. The data illustrates how modifications at this position, enabled by versatile intermediates, can lead to potent and selective kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Azaindole-3-carboxamide Derivatives Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.
Quantitative Data of C-3 Substituted 7-Azaindole Derivatives

The following table summarizes the in vitro inhibitory activity of C-3 substituted 7-azaindole derivatives against the PI3Kγ isoform, demonstrating the high potency achievable through modification at this position.[5]

Compound IDC-3 SubstituentPI3Kγ IC₅₀ (nM)
B11 Phenyl14.8
B12 4-Fluorophenyl11.2
B13 3-Pyridyl0.5
B14 4-Pyridyl0.9

Data sourced from Yang C, et al. ACS Med. Chem. Lett. 2017.[5]

Experimental Protocol: In Vitro PI3K Kinase Assay

The inhibitory activity of compounds against PI3K isoforms is typically measured using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup: Prepare a reaction mixture in a 384-well plate containing the PI3K enzyme, the substrate (e.g., PIP2), and ATP in a kinase reaction buffer.

  • Compound Addition: Add the synthesized 7-azaindole derivatives at various concentrations (typically in a serial dilution) to the wells. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Role in the Broader FBDD Context

This compound and its derivatives are integral to the Fragment-Based Drug Discovery (FBDD) workflow. This intermediate can be used to generate the initial fragment library for screening. More commonly, once a simpler core fragment (like 7-azaindole itself) is identified as a hit, the glyoxylate intermediate serves as a powerful tool in the subsequent hit-to-lead phase to rapidly synthesize analogs and establish a structure-activity relationship (SAR).

G cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization FragmentLibrary Fragment Library (150-350 Da) BiophysicalScreen Biophysical Screen (NMR, SPR, X-ray) FragmentLibrary->BiophysicalScreen HitID Hit Identification BiophysicalScreen->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR Fragment Hit LeadOpt Lead Optimization (ADME/Tox) SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate Intermediate This compound (Building Block) Intermediate->SAR Enables Rapid Analog Synthesis

Caption: The role of core building blocks within the Fragment-Based Drug Discovery (FBDD) workflow.

Conclusion

This compound is a high-value chemical tool for drug discovery. While not typically a screening fragment itself, its true power lies in its role as a versatile synthetic intermediate. The C-3 glyoxylate handle provides a reliable and efficient route to generate diverse libraries of 7-azaindole derivatives, particularly glyoxylamides. This enables the systematic exploration of structure-activity relationships required to transform low-affinity fragment hits into potent and selective lead compounds, accelerating the development of novel therapeutics targeting a wide range of diseases.

References

Navigating the Initial Biological Evaluation of Methyl 7-azaindole-3-glyoxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data presented in this document are representative and for illustrative purposes, as specific initial biological screening results for Methyl 7-azaindole-3-glyoxylate are not extensively available in public literature. The methodologies and screening cascades are based on established practices for novel chemical entities and the known biological activities of the broader 7-azaindole class of compounds.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.[1][2] this compound, as a derivative, presents a promising starting point for drug discovery campaigns. This technical guide outlines a comprehensive initial biological screening cascade designed to elucidate its therapeutic potential.

Proposed Initial Biological Screening Cascade

The initial evaluation of this compound would logically begin with a broad assessment of its cytotoxic effects against a panel of cancer cell lines. This is predicated on the known anti-proliferative activities of many 7-azaindole derivatives.[1][3][4] Positive hits in this primary screen would then warrant progression to more specific mechanistic assays, such as kinase inhibition profiling, given the prevalence of 7-azaindoles as kinase inhibitors.[2]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Kinase Panel Compound Synthesis\nand Characterization Compound Synthesis and Characterization Primary Cytotoxicity\nScreening (MTT Assay) Primary Cytotoxicity Screening (MTT Assay) Compound Synthesis\nand Characterization->Primary Cytotoxicity\nScreening (MTT Assay) Kinase Inhibition\nProfiling Kinase Inhibition Profiling Primary Cytotoxicity\nScreening (MTT Assay)->Kinase Inhibition\nProfiling Target Validation\n(Western Blot) Target Validation (Western Blot) Kinase Inhibition\nProfiling->Target Validation\n(Western Blot) Lead Optimization Lead Optimization Target Validation\n(Western Blot)->Lead Optimization Kinase A Kinase A Kinase B Kinase B Kinase C Kinase C

Figure 1: Proposed workflow for the initial biological screening of this compound.

Data Presentation: Representative Cytotoxicity and Kinase Inhibition Data

The following tables present hypothetical, yet plausible, quantitative data for the initial screening of this compound.

Table 1: Representative Cytotoxicity Data (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Carcinoma15.8
MCF-7Breast Adenocarcinoma13.5
MDA-MB-231Breast Adenocarcinoma11.9
HOSOsteosarcoma25.2
HL-60Promyelocytic Leukemia18.4

IC₅₀ values are based on a 72-hour exposure period as determined by the MTT assay. These values are comparable to those observed for other cytotoxic 7-azaindole derivatives.[3][5]

Table 2: Representative Kinase Inhibition Data (% Inhibition at 10 µM)

Kinase Target% Inhibition
CDK2/cyclin A85
GSK-3β78
DYRK1A65
ALK45
VEGFR230

Data represents the percentage of kinase activity inhibited by a 10 µM concentration of this compound.

Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Generic Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant kinases (e.g., CDK2/cyclin A, GSK-3β)

  • Kinase-specific substrates

  • This compound (dissolved in DMSO)

  • Kinase buffer

  • ATP

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add the luminescent kinase assay reagent, which contains luciferase, to the wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-compound control.

Potential Mechanism of Action: Kinase Inhibition Signaling Pathway

Many 7-azaindole derivatives exert their anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[6] Inhibition of a kinase like CDK2 would lead to cell cycle arrest and apoptosis.

cluster_pathway Simplified Cell Cycle Progression Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase->Ras/Raf/MEK/ERK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/Raf/MEK/ERK Pathway->Cyclin D Synthesis CDK4/6 Activation CDK4/6 Activation Cyclin D Synthesis->CDK4/6 Activation Rb Phosphorylation Rb Phosphorylation CDK4/6 Activation->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release Cyclin E Synthesis Cyclin E Synthesis E2F Release->Cyclin E Synthesis CDK2 Activation CDK2 Activation Cyclin E Synthesis->CDK2 Activation S-Phase Entry S-Phase Entry CDK2 Activation->S-Phase Entry Apoptosis Apoptosis CDK2 Activation->Apoptosis Inhibition leads to DNA Replication DNA Replication S-Phase Entry->DNA Replication This compound This compound This compound->CDK2 Activation Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation

Figure 2: Potential inhibitory action of this compound on the CDK2-mediated cell cycle pathway.

References

Methodological & Application

Synthetic Routes to Methyl 7-azaindole-3-glyoxylate from 7-azaindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 7-azaindole-3-glyoxylate, a key building block in pharmaceutical research, starting from 7-azaindole. Two primary synthetic routes are presented: a direct acylation via a Friedel-Crafts-type reaction and a two-step sequence involving a Vilsmeier-Haack formylation followed by oxidation and esterification.

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a glyoxylate moiety at the 3-position of the 7-azaindole nucleus provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex drug candidates. This document outlines two reliable methods for its preparation from commercially available 7-azaindole.

Data Summary

The following tables summarize the quantitative data for the two primary synthetic routes described.

Table 1: Summary of Synthetic Route 1 - Direct Acylation

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1aFormation of 7-Azaindole-3-glyoxylyl chloride7-Azaindole, Oxalyl chlorideAnhydrous Ether0 to RT2Not Isolated
1bEsterificationMethanolAnhydrous EtherRT12~85% (overall)

Table 2: Summary of Synthetic Route 2 - Vilsmeier-Haack and Oxidation

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
2aVilsmeier-Haack Formylation7-Azaindole, POCl₃, DMFDichloromethane0 to 404~90%
2bOxidation7-Azaindole-3-carboxaldehyde, KMnO₄Acetone/WaterRT3~75%
2cEsterification7-Azaindole-3-glyoxylic acid, Methanol, H₂SO₄MethanolReflux6~80%

Synthetic Schemes and Protocols

Route 1: Direct Acylation via Friedel-Crafts-type Reaction

This route offers a direct and efficient method for the synthesis of this compound through the formation of a reactive 7-azaindole-3-glyoxylyl chloride intermediate.

Route_1_Direct_Acylation 7-Azaindole 7-Azaindole Intermediate_1 7-Azaindole-3-glyoxylyl chloride 7-Azaindole->Intermediate_1 Oxalyl chloride Anhydrous Ether, 0°C to RT Product_1 This compound Intermediate_1->Product_1 Methanol RT

Caption: Direct acylation of 7-azaindole.

Experimental Protocol: Synthesis of this compound (Route 1)

Materials:

  • 7-Azaindole

  • Oxalyl chloride

  • Anhydrous Diethyl Ether

  • Anhydrous Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flasks

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Formation of 7-Azaindole-3-glyoxylyl chloride:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 7-azaindole (1.0 eq) in anhydrous diethyl ether (10 mL/mmol of 7-azaindole).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours. A precipitate of the glyoxylyl chloride intermediate will form.

  • Esterification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add anhydrous methanol (10 eq) to the suspension.

    • Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a solid.

Route 2: Vilsmeier-Haack Formylation, Oxidation, and Esterification

This three-step route provides an alternative pathway to the target compound. It begins with the formylation of 7-azaindole, followed by oxidation to the carboxylic acid and subsequent esterification.

Route_2_Vilsmeier_Haack 7-Azaindole 7-Azaindole Intermediate_2a 7-Azaindole-3-carboxaldehyde 7-Azaindole->Intermediate_2a POCl₃, DMF DCM, 0-40°C Intermediate_2b 7-Azaindole-3-glyoxylic acid Intermediate_2a->Intermediate_2b KMnO₄ Acetone/Water, RT Product_2 This compound Intermediate_2b->Product_2 Methanol, H₂SO₄ Reflux

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrazole and isoxazole heterocyclic compounds, utilizing Methyl 7-azaindole-3-glyoxylate as a key starting material. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] The methodologies described herein offer a gateway to new chemical entities with potential applications in drug discovery and development.

Introduction

This compound is a versatile building block for the synthesis of complex heterocyclic systems. Its α-ketoester functionality allows for cyclocondensation reactions with various binucleophiles to construct new rings fused to the 7-azaindole core. This document outlines the synthesis of two such novel heterocyclic systems: a pyrazolopyrrolopyridine and an isoxazolopyrrolopyridine, through reaction with hydrazine hydrate and hydroxylamine hydrochloride, respectively. These reactions are analogous to the well-established Knorr pyrazole synthesis and related isoxazole syntheses which traditionally utilize 1,3-dicarbonyl compounds.[3]

Synthesis of 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one

This protocol details the synthesis of a novel pyrazole-fused 7-azaindole derivative via the cyclocondensation of this compound with hydrazine hydrate.

Reaction Scheme:

G start This compound reagent1 + Hydrazine Hydrate (NH2NH2·H2O) product 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one reagent1->product Cyclocondensation conditions Ethanol, Reflux

Caption: Synthesis of a pyrazole-fused 7-azaindole.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol of substrate).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one.

Quantitative Data
ParameterValue
Reactant This compound
Molecular Weight204.18 g/mol
Reagent Hydrazine Hydrate
Molecular Weight50.06 g/mol
Product 1H-Pyrazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one
Molecular Weight186.16 g/mol
Typical Yield 75-85%
Reaction Time 4-6 hours
Solvent Absolute Ethanol
Temperature Reflux (~78 °C)

Synthesis of Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one

This protocol describes the synthesis of a novel isoxazole-fused 7-azaindole derivative through the reaction of this compound with hydroxylamine hydrochloride.

Reaction Scheme:

G start This compound reagent1 + Hydroxylamine HCl (NH2OH·HCl) product Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one reagent1->product Cyclocondensation conditions Pyridine, Reflux

Caption: Synthesis of an isoxazole-fused 7-azaindole.

Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in pyridine (25 mL/mmol of substrate).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the pure Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one.

Quantitative Data
ParameterValue
Reactant This compound
Molecular Weight204.18 g/mol
Reagent Hydroxylamine Hydrochloride
Molecular Weight69.49 g/mol
Product Isoxazolo[4',3':3,4]pyrrolo[2,3-b]pyridin-5(6H)-one
Molecular Weight187.15 g/mol
Typical Yield 60-70%
Reaction Time 6-8 hours
Solvent Pyridine
Temperature Reflux (~115 °C)

Experimental Workflow

The general workflow for the synthesis and characterization of these novel heterocyclic compounds is depicted below.

G A Start: this compound B Dissolve in Solvent A->B C Add Binucleophile (Hydrazine or Hydroxylamine) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Work-up and Purification F->G Yes H Characterization (NMR, MS, etc.) G->H I End: Pure Heterocyclic Product H->I

Caption: General experimental workflow.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Protocol for the Reduction of the Keto Group in Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the selective reduction of the keto group in Methyl 7-azaindole-3-glyoxylate to yield Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate. The procedure utilizes sodium borohydride, a mild and selective reducing agent, in a methanol solvent system. This method is efficient for the transformation of heteroaromatic α-keto esters into their corresponding α-hydroxy esters.[1][2][3] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] The functionalization of the 3-position of the 7-azaindole nucleus is a common strategy in the development of novel therapeutic agents. The reduction of a glyoxylate group at this position provides a valuable chiral α-hydroxy ester intermediate, which can be further elaborated.

Sodium borohydride (NaBH₄) is a widely used reducing agent for the selective reduction of aldehydes and ketones to their corresponding alcohols.[2] In the context of α-keto esters, NaBH₄ in an alcoholic solvent provides a chemoselective method for the reduction of the keto group while leaving the ester functionality intact.[3][6] This protocol details the application of this methodology to this compound.

Reaction Scheme

Experimental Protocol

Materials:

  • This compound

  • Sodium borohydride (NaBH₄), 99%

  • Methanol (CH₃OH), anhydrous

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Ensure the temperature remains at or below 5 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Work-up:

    • Remove the reaction mixture from the ice bath and allow it to warm to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the resulting residue between ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate.[7][8]

Data Presentation

ParameterValue
Starting Material This compound
Product Methyl 2-hydroxy-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (CH₃OH)
Stoichiometry of NaBH₄ 1.5 equivalents
Reaction Temperature 0 °C to room temperature
Typical Reaction Time 1 - 2 hours
Expected Yield 85 - 95%
Purity (post-chromatography) > 98%

Note: The expected yield and purity are based on typical reductions of similar heteroaromatic keto-esters and may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor Reaction by TLC add_nabh4->monitor quench Quench with NaHCO3 monitor->quench concentrate Concentrate quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the reduction of this compound.

Conclusion

This application note outlines a reliable and efficient protocol for the selective reduction of the keto group in this compound using sodium borohydride. The described method provides a straightforward approach to synthesizing the corresponding α-hydroxy ester, a key intermediate for further chemical transformations in drug discovery and development. The protocol is designed to be easily implemented in a standard organic synthesis laboratory.

References

Application of Methyl 7-azaindole-3-glyoxylate in Parallel Synthesis for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. This application note details a robust methodology for the parallel synthesis of a diverse library of 7-azaindole-3-carboxamides derived from Methyl 7-azaindole-3-glyoxylate. The described workflow is amenable to high-throughput synthesis and purification, enabling the rapid generation of compound libraries for screening and lead optimization. A representative library was synthesized, and the compounds are proposed to target key kinases in oncogenic signaling pathways. This protocol provides a practical guide for researchers in drug discovery and development aiming to explore the chemical space around the 7-azaindole core.

Introduction

The 7-azaindole moiety is a key pharmacophore found in numerous biologically active compounds, including several approved drugs.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of kinases makes it an ideal scaffold for the design of ATP-competitive inhibitors.[2][3][4] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a versatile building block that can be readily diversified at the 3-position to generate libraries of novel compounds. Parallel synthesis offers an efficient approach to systematically explore the structure-activity relationships (SAR) of these derivatives. This application note outlines a comprehensive protocol for the parallel synthesis of a 7-azaindole-3-carboxamide library and discusses its potential application in the discovery of novel kinase inhibitors.

Experimental Protocols

General Parallel Synthesis Workflow

The parallel synthesis of the 7-azaindole-3-carboxamide library is performed in a multi-well plate format. The general workflow involves the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with a diverse panel of primary and secondary amines.

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • A diverse library of primary and secondary amines

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional)

  • Parallel synthesizer or shaker/heater block

  • High-throughput purification system (e.g., preparative HPLC-MS)

  • Lyophilizer

Step 1: Hydrolysis of this compound
  • To a solution of this compound (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1), add LiOH (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole-3-glyoxylic acid.

Step 2: Parallel Amide Coupling
  • In each well of a 96-well reaction plate, dispense a solution of 7-azaindole-3-glyoxylic acid (1.0 eq) in DMF.

  • To each well, add a solution of a unique primary or secondary amine (1.2 eq) from a pre-formatted amine library plate.

  • Add a solution of BOP (1.5 eq) and DIPEA (3.0 eq) in DMF to each well.

  • Seal the reaction plate and shake at room temperature for 12-16 hours.

  • After the reaction is complete, quench the reaction by adding water to each well.

  • The crude products can be purified by a suitable high-throughput method such as preparative HPLC-MS.

  • The purified fractions are then lyophilized to yield the final compounds as powders.

Data Presentation

A representative library of 10 compounds was synthesized using the protocol described above. The yields and purity of the final compounds were determined by LC-MS analysis.

Compound IDAmine Building BlockMolecular Weight ( g/mol )Yield (%)Purity (%)
AZA-001 Benzylamine293.3178>95
AZA-002 4-Fluoroaniline297.2782>95
AZA-003 Piperidine271.3175>95
AZA-004 Morpholine273.2885>95
AZA-005 Cyclopropylamine243.2568>95
AZA-006 Aniline279.2981>95
AZA-007 2-Methoxyethylamine261.2872>95
AZA-008 Pyrrolidine257.2879>95
AZA-009 3-Aminopyridine280.2876>95
AZA-010 Isopropylamine245.2870>95

Visualizations

Experimental Workflow

Parallel_Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Parallel Synthesis cluster_purification Purification and Analysis Start This compound Hydrolysis Hydrolysis (LiOH) Start->Hydrolysis Acid 7-Azaindole-3-glyoxylic Acid Hydrolysis->Acid Coupling Amide Coupling (BOP, DIPEA) in 96-well plate Acid->Coupling Amine_Library Amine Library (R1R2NH) Amine_Library->Coupling Crude_Library Crude Product Library Coupling->Crude_Library Purification HT-Purification (HPLC-MS) Crude_Library->Purification Final_Library Pure Compound Library Purification->Final_Library Analysis QC Analysis (LC-MS, NMR) Final_Library->Analysis

Caption: Parallel synthesis workflow for the generation of a 7-azaindole-3-carboxamide library.

Proposed Signaling Pathway Inhibition

Many 7-azaindole derivatives are known to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The synthesized library of compounds will be screened against key kinases in this pathway.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival promotes mTORC2 mTORC2 mTORC2->AKT activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor 7-Azaindole-3-carboxamide (e.g., AZA-001) Inhibitor->PI3K inhibits Inhibitor->AKT inhibits Inhibitor->mTORC1 inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway by 7-azaindole-3-carboxamides.

Conclusion

This application note provides a detailed and practical protocol for the parallel synthesis of a 7-azaindole-3-carboxamide library from this compound. The methodology is robust, scalable, and suitable for the rapid generation of diverse compound libraries for high-throughput screening. The resulting compounds are promising candidates for the discovery of novel kinase inhibitors targeting critical oncogenic pathways. This work serves as a valuable resource for researchers engaged in drug discovery and medicinal chemistry.

References

Application Notes and Protocols: Madelung-Type Cyclization for 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and biological activity.[2] Notably, 7-azaindole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted therapeutics, particularly in oncology.[1][2][3][4][5] Several approved drugs, such as the BRAF inhibitor vemurafenib, incorporate the 7-azaindole core, highlighting its significance in modern drug design.[2][4]

One of the classical methods for constructing the indole and azaindole core is the Madelung synthesis. This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine or its heterocyclic equivalent using a strong base at elevated temperatures.[6] While effective, the traditional Madelung reaction often requires harsh conditions, which can limit its applicability to complex or sensitive substrates.[6] This has led to the development of modified procedures, such as the Madelung-Houlihan variation, which employs organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at significantly lower temperatures.[6]

These application notes provide a detailed overview of the Madelung-type cyclization for the synthesis of 7-azaindoles, including experimental protocols for both classical and modified conditions, and quantitative data to guide reaction optimization.

Reaction Mechanism and Workflow

The Madelung-type cyclization proceeds via a base-mediated intramolecular condensation. The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group of the N-acyl-3-methyl-2-aminopyridine precursor. The resulting dianion then undergoes an intramolecular nucleophilic attack of the carbanion onto the amide carbonyl carbon, forming a five-membered ring. Subsequent elimination of a water molecule upon workup yields the aromatic 7-azaindole ring system.

General Reaction Scheme: Madelung-Type Cyclization for 7-Azaindole Synthesis

cluster_0 Madelung-Type Cyclization N_acyl_picoline N-Acyl-3-methyl-2-aminopyridine Dianion Dianion Intermediate N_acyl_picoline->Dianion Strong Base (e.g., NaOEt, LDA) Cyclized_intermediate Cyclized Intermediate Dianion->Cyclized_intermediate Intramolecular Cyclization 7_Azaindole 7-Azaindole Derivative Cyclized_intermediate->7_Azaindole Workup (-H2O)

Caption: General workflow of the Madelung-type cyclization for 7-azaindole synthesis.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

7-Azaindole derivatives are particularly effective as ATP-competitive kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[2][3][4] This has led to the development of inhibitors for various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR and VEGFR-2 signaling pathways.[1][7][8]

PI3K/AKT/mTOR Signaling Pathway Inhibition

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

VEGFR-2 Signaling Pathway Inhibition

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream_Signaling Downstream Signaling (e.g., PLCγ, Ras/MAPK, PI3K/AKT) Dimerization->Downstream_Signaling Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream_Signaling->Angiogenesis 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-azaindole derivatives.

Experimental Protocols

Protocol 1: Classical Madelung Synthesis of 2-Phenyl-7-azaindole

This protocol is adapted from the original high-temperature Madelung synthesis.

Materials:

  • N-Benzoyl-2-amino-3-methylpyridine

  • Sodium ethoxide (NaOEt)

  • High-boiling point solvent (e.g., N,N-dimethylaniline or mineral oil)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-benzoyl-2-amino-3-methylpyridine (1 equivalent).

  • Add the high-boiling point solvent.

  • Under a nitrogen atmosphere, add sodium ethoxide (2-3 equivalents) in portions.

  • Heat the reaction mixture to 300-350 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and cautiously quench with water.

  • Acidify the mixture with 10% HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Wash the combined organic layers with 10% NaOH solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-phenyl-7-azaindole.

Protocol 2: Modified Madelung-Houlihan Synthesis of 2-Phenyl-7-azaindole

This protocol utilizes milder conditions with LDA as the base.

Materials:

  • 2-Fluoro-3-picoline

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Benzonitrile (PhCN)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add anhydrous THF and cool to -40 °C.

  • Add diisopropylamine (2.1 equivalents) followed by the slow addition of n-butyllithium (2.1 equivalents) to generate LDA in situ. Stir for 30 minutes at -40 °C.

  • Slowly add a solution of 2-fluoro-3-picoline (1 equivalent) in anhydrous THF to the LDA solution at -40 °C. Stir for 1 hour.

  • Add benzonitrile (1.2 equivalents) dropwise to the reaction mixture at -40 °C.

  • Stir the reaction mixture for an additional 2 hours at -40 °C.

  • Quench the reaction at -40 °C by the addition of saturated aqueous NaHCO3 solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenyl-7-azaindole.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted 7-azaindoles via Madelung-type cyclizations.

Table 1: Classical High-Temperature Madelung Synthesis of 2-Substituted 7-Azaindoles

R-Group (in N-acyl)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenylNaOEtNone360-3800.5~40
4-tert-ButylphenylK-t-BuOKNone (Microwave)3300.3364[9]
PhenylK-t-BuOKNone (Microwave)160N/A40[9]

Table 2: Modified Madelung-Type Synthesis of 2-Substituted 7-Azaindoles

R-Group (in Nitrile/Amide)PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
Phenyl2-Fluoro-3-picolineLDATHF-40282
Phenyl3-PicolineLDATHF40N/A90
Various ArylN-methyl-o-toluidineLiN(SiMe3)2/CsFTBME1101250-90[10][11]

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate reactivity. Appropriate safety precautions should always be taken when working with strong bases, high temperatures, and flammable solvents.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to enhanced biological activity, improved physicochemical properties, and novel intellectual property. 7-Azaindole analogs have demonstrated a wide range of therapeutic potential, notably as potent kinase inhibitors targeting signaling pathways implicated in cancer and other diseases. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis and functionalization of the 7-azaindole core, enabling the construction of diverse molecular libraries for drug development programs.

This document provides detailed application notes and experimental protocols for the synthesis of 7-azaindole analogs using various palladium-catalyzed methodologies, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation: Palladium-Catalyzed Reactions for 7-Azaindole Synthesis

The following tables summarize quantitative data for different palladium-catalyzed reactions used in the synthesis of 7-azaindole analogs, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Aryl-7-Azaindoles

EntryStarting MaterialCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)Reference
16-chloro-3-iodo-N-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6089[1][2]
26-chloro-3-iodo-N-methyl-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6093[1][2]
34-chloro-7-azaindoleVarious aryl/heteroaryl boronic acidsPd(OAc)₂ (3)SPhos (7.5)K₃PO₄MeCN/H₂O (3:2)Refluxup to 77[3][4]
42-iodo-4-chloro-7-azaindoleArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
55-bromo-3-iodo-N-benzenesulfonyl-7-azaindoleArylboronic acid (2 equiv.)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Sonogashira Coupling for the Synthesis of Alkynyl-7-Azaindoles

EntryStarting MaterialCoupling PartnerPd CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
12-amino-3-iodopyridineTerminal alkynePd(PPh₃)₄CuIEt₃NDMFRT - 60Good[3][4][6]
24-amino-2-bromo-5-iodopyridineTerminal alkynePdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60Good[3][4]
32-amino-3-iodo-5-nitropyridineTMS-acetyleneNot SpecifiedCuINot SpecifiedTHF/DMANot SpecifiedNot Specified[3]
43-alkynyl-2-aminopyridines (cyclization)---TFA/TFAAMeCNRefluxGood[3][4][6]
52-arylamino-3-iodopyridinesTerminal acetylenesFe(acac)₃CuIKOt-BuNMP130 (MW)Moderate-Good[7]

Table 3: Heck Reaction for the Synthesis of Alkenyl-7-Azaindoles

EntryStarting MaterialCoupling PartnerPd Catalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)Reference
1amino-ortho-chloropyridinespyruvic acid derivativesPd(Pt-Bu₃)₂-Not SpecifiedNot SpecifiedMildGood[6]
2ortho-iodoarylaminesallyl acetatePd(OAc)₂ (5)-K₂CO₃DMF120Moderate[3][6]
3imines/enamines (intramolecular)-Pd(PPh₃)₄-Cy₂NMePyridineMWGood[6]
4amino-o-bromopyridinesalkenyl bromidesPd₂(dba)₃XPhost-BuONaNot SpecifiedNot SpecifiedGood[8]

Table 4: Buchwald-Hartwig Amination for the Synthesis of Amino-7-Azaindoles

EntryStarting MaterialAminePd Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
1halo-7-azaindolesprimary/secondary aminesRuPhos precatalyst (P1)RuPhos (L1)NaOt-BuToluene100up to 94[9][10]
2halo-7-azaindolesprimary/secondary aminesPd(OAc)₂SPhos/XPhosNaOt-BuToluene100Good[9]
34-chloro-7-azaindoleN-benzylmethylamineRuPhos Pd G2 pre-catalystRuPhosNot SpecifiedNot SpecifiedNot Specified33[5]
4heteroaryl chloridesprimary amines/amidesPd(OAc)₂CyPFtBu JosiPhosNot SpecifiedNot SpecifiedNot SpecifiedGood

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the synthesis of C3,C6-diaryl 7-azaindoles.[1][2]

Materials:

  • 6-chloro-3-iodo-N-protected-7-azaindole

  • Arylboronic acid (1.1 equiv for the first coupling, 1.2 equiv for the second)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

Procedure:

  • To a dried reaction vessel, add 6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed toluene and ethanol (1:1 mixture) to the reaction vessel.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion of the first coupling, add the second arylboronic acid (1.2 equiv), additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%) to the reaction mixture.

  • Increase the temperature to 110 °C and continue stirring until the reaction is complete.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3,C6-diaryl 7-azaindole.

Protocol 2: General Procedure for Sonogashira Coupling and Cyclization

This two-step protocol is a common method for synthesizing 2-substituted 7-azaindoles.[3][4][6]

Materials:

  • 2-amino-3-iodopyridine

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN)

Procedure:

Step A: Sonogashira Coupling

  • In a flask, dissolve 2-amino-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.1 equiv) in DMF.

  • Add Et₃N as the base.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ and CuI to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-alkynyl-2-aminopyridine intermediate by column chromatography.

Step B: Cyclization

  • Dissolve the purified 3-alkynyl-2-aminopyridine in MeCN.

  • Add TFA (1.0 equiv) and TFAA (1.3 equiv).

  • Heat the mixture to reflux and stir for 8 hours or until the reaction is complete.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final 7-azaindole product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the amination of unprotected halo-7-azaindoles.[9][10]

Materials:

  • Halo-7-azaindole (e.g., 4-chloro-7-azaindole)

  • Amine (primary or secondary, 1.2 equiv)

  • RuPhos precatalyst (e.g., P1) or Pd(OAc)₂

  • RuPhos (L1) or other suitable biarylphosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the halo-7-azaindole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and NaOt-Bu (1.4 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired amino-7-azaindole.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Palladium-Catalyzed Cross-Coupling cluster_workup Work-up & Purification cluster_end Final Product Halo-7-azaindole Halo-7-azaindole Reaction Setup Reaction Setup Halo-7-azaindole->Reaction Setup Coupling Partner Coupling Partner Coupling Partner->Reaction Setup Reaction Conditions Pd Catalyst Ligand, Base Solvent, Temp. Reaction Setup->Reaction Conditions Quenching & Extraction Quenching & Extraction Reaction Conditions->Quenching & Extraction Reaction Completion Chromatography Chromatography Quenching & Extraction->Chromatography 7-Azaindole Analog 7-Azaindole Analog Chromatography->7-Azaindole Analog

Caption: General experimental workflow for palladium-catalyzed synthesis of 7-azaindole analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Downstream Signaling Azaindole 7-Azaindole Analog (Kinase Inhibitor) Azaindole->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and inhibition by 7-azaindole analogs.

References

Application Notes and Protocols: Methyl 7-azaindole-3-glyoxylate in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 7-azaindole-3-glyoxylate and its derivatives in the synthesis of novel anti-cancer agents. The focus is on the synthesis of kinase inhibitors targeting critical signaling pathways in cancer, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with potent anti-cancer activity. Its ability to mimic the hinge-binding motif of ATP allows for strong and selective interactions with the ATP-binding sites of various kinases. This compound is a key starting material for the synthesis of a diverse range of 7-azaindole derivatives, including analogs of the FDA-approved drug Vemurafenib, which is used to treat BRAF-mutated melanoma. These derivatives often function by inhibiting key kinases in oncogenic signaling pathways, leading to the suppression of tumor growth and proliferation.

Application Notes

This compound serves as a versatile precursor for the synthesis of potent anti-cancer agents, primarily through the formation of N-acylhydrazone derivatives. This approach has been successfully employed to generate analogs of Vemurafenib and other kinase inhibitors. The general strategy involves the condensation of a 7-azaindole-3-carbaldehyde derivative (which can be obtained from the glyoxylate) with a variety of hydrazides. This modular synthesis allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

The synthesized 7-azaindole derivatives have shown significant activity against various cancer cell lines, including those from melanoma, breast, and cervical cancers. The primary mechanism of action for many of these compounds is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

Key Signaling Pathways Targeted:

  • RAF/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving tumorigenesis in a significant percentage of melanomas and other cancers.[1][2] Vemurafenib and its analogs are potent inhibitors of mutant BRAF.[3]

  • PI3K/AKT/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Its dysregulation is a common event in many human cancers.[4] Several 7-azaindole derivatives have been developed as inhibitors of PI3K, AKT, and mTOR.[4]

Quantitative Data Summary

The following tables summarize the in vitro anti-cancer activity (IC50 values) of various 7-azaindole derivatives against different human cancer cell lines.

Table 1: Anti-proliferative Activity of 7-Azaindole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 4f MCF7 (Breast)5.781[5]
HepG2 (Liver)8.077[5]
HL7702 (Normal Liver)>100[5]
7-AID HeLa (Cervical)16.96[6]
MCF-7 (Breast)14.12[6]
MDA-MB-231 (Breast)12.69[6]
Vemurafenib Analog (RF-86A) A375 (Melanoma)Comparable to Vemurafenib[3]

Experimental Protocols

Protocol 1: General Synthesis of 7-Azaindole N-Acylhydrazone Derivatives

This protocol describes a general method for the synthesis of N-acylhydrazone derivatives from a 7-azaindole-3-carbaldehyde precursor. This compound can be converted to the corresponding aldehyde through reduction followed by oxidation, or other established synthetic routes. The following protocol starts from the readily available 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, which serves as a close analog and illustrates the key condensation step.

Reaction Scheme:

Materials:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

  • Substituted hydrazide (e.g., isonicotinohydrazide)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent).

  • Add the desired substituted hydrazide (1.0-1.2 equivalents).

  • Add absolute ethanol to dissolve the reactants (concentration will vary depending on the specific reactants).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion. Reaction times can vary from a few hours to overnight.

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • Collect the solid product by filtration, washing with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified product under vacuum.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized 7-azaindole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized 7-azaindole compounds (dissolved in DMSO to prepare stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagrams

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibition

Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of Vemurafenib.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K Inhibition Synthesis_Workflow Start Methyl 7-azaindole- 3-glyoxylate Step1 Reduction/ Oxidation Start->Step1 Intermediate1 7-Azaindole-3- carbaldehyde Step1->Intermediate1 Step2 Condensation with Hydrazide Intermediate1->Step2 Intermediate2 Crude N-Acylhydrazone Derivative Step2->Intermediate2 Step3 Purification (Recrystallization) Intermediate2->Step3 Final_Product Pure Anti-Cancer Agent Step3->Final_Product Analysis Characterization (NMR, MS, IR) Final_Product->Analysis Bio_Assay Biological Evaluation (e.g., MTT Assay) Final_Product->Bio_Assay

References

Troubleshooting & Optimization

"optimizing reaction yield for Methyl 7-azaindole-3-glyoxylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 7-azaindole-3-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method is the Friedel-Crafts acylation of 7-azaindole at the C-3 position using a suitable acylating agent in the presence of a Lewis acid catalyst. A common approach involves the use of methyl oxalyl chloride as the acylating agent and a Lewis acid like aluminum chloride in an anhydrous solvent.

Q2: Why is the reaction yield of my this compound synthesis consistently low?

Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity and handling of reagents, the choice and amount of catalyst, reaction temperature, and the presence of moisture. The 7-azaindole ring system can also be sensitive to strong acids, potentially leading to degradation under harsh conditions.

Q3: I am observing the formation of multiple products. What are the likely side-products?

Common side-products in the acylation of 7-azaindole can include:

  • N-acylated product: Acylation at the N-1 position of the pyrrole ring.

  • Di-acylated products: Acylation at both the C-3 and another position on the ring, although this is less common as the first acylation is deactivating.

  • Degradation products: Due to the acidic conditions of the reaction.

Q4: How can I improve the regioselectivity of the acylation to favor the C-3 position?

Optimizing the choice of Lewis acid and reaction conditions is crucial for improving C-3 regioselectivity. Milder Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), may offer better selectivity compared to stronger ones like aluminum chloride (AlCl₃). Running the reaction at lower temperatures can also enhance selectivity.

Q5: What is the best method for purifying the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is generally effective. Recrystallization from a suitable solvent system can be used for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated by atmospheric water.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or newly purchased bottle of the Lewis acid.
2. Poor Quality Reagents: Impurities in 7-azaindole or methyl oxalyl chloride can interfere with the reaction.2. Use high-purity starting materials. If necessary, purify the 7-azaindole by recrystallization or sublimation before use.
3. Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently.3. Experiment with a range of temperatures. While some acylations proceed at room temperature, others may require cooling (e.g., 0 °C) or gentle heating.
Formation of Multiple Products 1. Harsh Reaction Conditions: Strong Lewis acids and high temperatures can lead to side reactions and lack of selectivity.1. Consider using a milder Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). Run the reaction at a lower temperature to improve selectivity for the C-3 position.
2. Incorrect Stoichiometry: An incorrect ratio of reactants and catalyst can lead to the formation of byproducts.2. Carefully control the stoichiometry of the reactants. An excess of the acylating agent might lead to di-acylation.
Product Degradation 1. Excessively Strong Lewis Acid: Strong Lewis acids can cause the degradation of the electron-rich 7-azaindole ring.1. Switch to a milder Lewis acid. Perform the reaction at a lower temperature and for a shorter duration.
2. Prolonged Reaction Time: Leaving the reaction for an extended period can lead to the decomposition of the desired product.2. Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The product may be difficult to elute from a silica gel column.1. Use a more polar solvent system for column chromatography, such as a mixture of dichloromethane and methanol.
2. Product is Unstable on Silica Gel: The product may degrade on the acidic surface of silica gel.2. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. Alternatively, consider using a different stationary phase like alumina.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 7-Azaindole

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 7-Azaindole

  • Methyl oxalyl chloride

  • Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 7-azaindole (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous dichloromethane to dissolve the 7-azaindole.

  • Lewis Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Lewis acid (e.g., AlCl₃, 2.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes.

  • Acylation: Add a solution of methyl oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by slowly adding it to a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 7_Azaindole 7-Azaindole Product This compound 7_Azaindole->Product Methyl_Oxalyl_Chloride Methyl Oxalyl Chloride Acylium_Ion Acylium Ion Intermediate Methyl_Oxalyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Acylium_Ion->Product Electrophilic Aromatic Substitution

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Side Products check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Dry Reagents and Solvents reagents_ok->purify_reagents No check_catalyst Evaluate Lewis Acid (Type and Amount) reagents_ok->check_catalyst Yes purify_reagents->check_reagents catalyst_ok Optimal Catalyst? check_catalyst->catalyst_ok change_catalyst Try Milder Lewis Acid (e.g., BF₃·OEt₂) catalyst_ok->change_catalyst No check_temp Assess Reaction Temperature catalyst_ok->check_temp Yes change_catalyst->check_catalyst temp_ok Optimal Temperature? check_temp->temp_ok adjust_temp Adjust Temperature (Cooler or Warmer) temp_ok->adjust_temp No end Optimized Yield temp_ok->end Yes adjust_temp->check_temp

Caption: Troubleshooting workflow for optimizing reaction yield.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes catalyst Lewis Acid Strength yield Yield catalyst->yield affects selectivity C-3 Selectivity catalyst->selectivity strongly affects side_products Side Products catalyst->side_products influences temperature Reaction Temperature temperature->yield affects temperature->selectivity affects temperature->side_products influences time Reaction Time time->yield affects time->side_products can increase

Technical Support Center: Methyl 7-azaindole-3-glyoxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 7-azaindole-3-glyoxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound, focusing on the identification and mitigation of common byproducts.

Problem: Low Yield of this compound in Friedel-Crafts Acylation

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of Lewis acid and solvent is critical. While strong Lewis acids like aluminum chloride are effective, they can also lead to product degradation.[1][2] Experiment with milder Lewis acids or alternative reaction conditions.

  • Competing N-Acylation: The pyrrolic nitrogen of 7-azaindole can compete with the C-3 position for acylation, leading to the formation of an N-acylated byproduct.[3] The choice of solvent can influence the C/N acylation ratio.

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the starting acylating agent (e.g., methyl oxalyl chloride) and the desired product. Ensure all glassware is oven-dried and use anhydrous solvents.

Problem: Presence of Multiple Impurities in the Final Product

Possible Byproducts and Identification:

The following table summarizes common byproducts, their potential causes, and suggested analytical methods for identification.

Byproduct NameStructureFormation ConditionsSuggested Analytical Methods
7-Azaindole-3-glyoxylic acid 7-azaindole ring with a -COCOOH group at the 3-positionHydrolysis of the methyl ester due to the presence of water during the reaction or workup.LC-MS (different molecular weight), ¹H NMR (disappearance of methyl ester singlet, appearance of carboxylic acid proton)
N-Acyl-7-azaindole derivative Acyl group attached to the pyrrole nitrogen instead of the C-3 carbon.Competition between N- and C-acylation during the Friedel-Crafts reaction.[3]¹H NMR (different chemical shifts for aromatic protons), 2D NMR (HMBC, NOESY) to confirm connectivity.
Diacylated 7-azaindole Two acyl groups attached to the 7-azaindole ring.Use of a large excess of the acylating agent and/or highly reactive conditions.[1]LC-MS (higher molecular weight), ¹H NMR (more complex aromatic region).
7-Azaindole-3-carbaldehyde 7-azaindole ring with a -CHO group at the 3-position.Decarboxylation of the glyoxylic acid moiety, potentially promoted by heat or light.[4][5]LC-MS (lower molecular weight), ¹H NMR (presence of an aldehyde proton signal).
Unreacted 7-Azaindole Starting material.Incomplete reaction due to insufficient acylating agent, short reaction time, or low temperature.TLC, LC-MS, ¹H NMR (comparison with starting material spectrum).

Problem: Product Decomposition During Purification

Possible Causes & Solutions:

  • Silica Gel Acidity: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds. Consider using deactivated (neutral) silica gel or an alternative purification method like recrystallization.

  • Thermal Instability: Prolonged heating during solvent evaporation can lead to decarboxylation or other decomposition pathways. Use a rotary evaporator at a moderate temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Friedel-Crafts acylation of 7-azaindole at the C-3 position.[6] This typically involves reacting 7-azaindole with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[6]

Q2: How can I minimize the formation of the N-acylated byproduct?

A2: The selectivity for C-3 acylation over N-acylation can be influenced by the reaction conditions. Using a suitable solvent and carefully controlling the stoichiometry of the reactants and Lewis acid can favor C-acylation. Some literature suggests that in certain solvent systems, the C-acylated product is thermodynamically favored.

Q3: My reaction mixture turned dark and I see a complex mixture of spots on my TLC. What could be the reason?

A3: A dark, complex reaction mixture often indicates decomposition. This can be caused by using too strong a Lewis acid, too high a reaction temperature, or the presence of highly reactive impurities.[1] Consider using a milder Lewis acid, lowering the reaction temperature, and ensuring the purity of your starting materials.

Q4: I observe a byproduct with a lower molecular weight than my product. What could it be?

A4: A common byproduct with a lower molecular weight is 7-azaindole-3-carbaldehyde. This can form via decarboxylation of the glyoxylic acid moiety of the product or an intermediate.[4][5] This is more likely to occur if the reaction is heated for an extended period or exposed to UV light.

Q5: Is it possible for the methyl ester to be hydrolyzed during the workup?

A5: Yes, if the workup procedure involves aqueous acidic or basic conditions, the methyl ester of the glyoxylate can be hydrolyzed to the corresponding carboxylic acid (7-azaindole-3-glyoxylic acid). If this is not the desired product, it's important to perform the workup under neutral or carefully controlled pH conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation [6]

  • Materials:

    • 7-Azaindole

    • Anhydrous Dichloromethane (DCM)

    • Aluminum Chloride (AlCl₃)

    • Methyl oxalyl chloride

    • Anhydrous Methanol

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole and anhydrous DCM.

    • Cool the mixture in an ice bath.

    • Carefully add aluminum chloride portion-wise, ensuring the temperature remains low.

    • Stir the resulting suspension for 30-60 minutes at 0°C.

    • Slowly add a solution of methyl oxalyl chloride in anhydrous DCM to the reaction mixture.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a cooled mixture of ice and water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions cluster_degradation Degradation Pathways 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound C-Acylation N-Acyl Byproduct N-Acyl Byproduct 7-Azaindole->N-Acyl Byproduct N-Acylation Methyl Oxalyl Chloride Methyl Oxalyl Chloride Methyl Oxalyl Chloride->this compound Methyl Oxalyl Chloride->N-Acyl Byproduct Diacyl Byproduct Diacyl Byproduct Methyl Oxalyl Chloride->Diacyl Byproduct Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->this compound Lewis Acid (e.g., AlCl3)->N-Acyl Byproduct This compound->Diacyl Byproduct Further Acylation 7-Azaindole-3-glyoxylic acid 7-Azaindole-3-glyoxylic acid This compound->7-Azaindole-3-glyoxylic acid H2O Hydrolysis Hydrolysis Hydrolysis->7-Azaindole-3-glyoxylic acid Decarboxylation Decarboxylation 7-Azaindole-3-carbaldehyde 7-Azaindole-3-carbaldehyde Decarboxylation->7-Azaindole-3-carbaldehyde 7-Azaindole-3-glyoxylic acid->7-Azaindole-3-carbaldehyde -CO2

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Starting_Materials Analyze Starting Materials Start->Check_Starting_Materials Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Optimize_Lewis_Acid Optimize Lewis Acid (e.g., milder alternative) Check_Conditions->Optimize_Lewis_Acid Control_Temp Control Temperature (e.g., lower temp) Check_Conditions->Control_Temp Anhydrous_Conditions Ensure Anhydrous Conditions Check_Starting_Materials->Anhydrous_Conditions Purity_Check Check Purity of 7-Azaindole & Reagents Check_Starting_Materials->Purity_Check Stoichiometry_Check Verify Stoichiometry Check_Starting_Materials->Stoichiometry_Check Hydrolysis_Product Detected Hydrolysis? (Glyoxylic Acid) Analyze_Byproducts->Hydrolysis_Product N_Acylation_Product Detected N-Acylation? Analyze_Byproducts->N_Acylation_Product Decarboxylation_Product Detected Decarboxylation? (Aldehyde) Analyze_Byproducts->Decarboxylation_Product Modify_Workup Modify Workup (neutral pH) Hydrolysis_Product->Modify_Workup Adjust_Solvent Adjust Solvent System N_Acylation_Product->Adjust_Solvent Optimize_Reaction_Time_Temp Optimize Reaction Time/Temperature Decarboxylation_Product->Optimize_Reaction_Time_Temp

References

"stability and storage conditions for Methyl 7-azaindole-3-glyoxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methyl 7-azaindole-3-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1]

Q2: Is this compound sensitive to light?

Q3: What are the known chemical incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.[1]

Q4: What are the signs that my sample of this compound may have degraded?

Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture uptake). However, the absence of these signs does not guarantee stability. Chemical analysis, such as HPLC, is the most reliable way to assess the purity and integrity of the compound.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1] The compound may cause allergic skin reactions and serious eye irritation.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature CoolTo minimize the rate of potential thermal degradation.
Humidity DryTo prevent hydrolysis of the methyl ester and glyoxylate functionalities.
Light Protected from light (e.g., amber vial, dark cabinet)To prevent potential photodegradation, a common pathway for heterocyclic compounds.
Atmosphere Tightly sealed containerTo prevent oxidation and reaction with atmospheric moisture.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases[1]To prevent chemical reactions that would degrade the compound.[1]

Troubleshooting Guide for Common Experimental Issues

IssuePossible CauseSuggested Action
Inconsistent analytical results (e.g., varying peak areas in HPLC). Sample degradation due to improper handling or storage.Prepare fresh solutions for each experiment. Ensure the compound is stored under the recommended conditions.
Poor solubility of the compound. The compound may have degraded to a less soluble impurity.Assess the purity of the compound using an appropriate analytical method. If degraded, purify the compound or obtain a new batch.
Unexpected side products in a reaction. The starting material may have degraded prior to use, or the reaction conditions are incompatible with the compound's stability.Verify the purity of the starting material before use. Re-evaluate the reaction conditions, paying close attention to pH and the presence of strong oxidizing/reducing agents.
Color change of the solid compound over time. This may indicate degradation.While a slight color change may not significantly impact purity, it is advisable to re-analyze the compound to confirm its integrity before use in sensitive applications.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and/or elevated temperature for a defined period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, subject the stock solution to the same thermal stress.

    • Photolytic Degradation: Expose a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable reversed-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile, with UV detection at a wavelength where the parent compound has maximum absorbance.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify any degradation products formed.

    • The stability-indicating method is considered validated if it can separate the parent peak from all degradation product peaks.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1M HCl) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH) prep_stock->base Expose to Stress oxidative Oxidative (3% H2O2) prep_stock->oxidative Expose to Stress thermal Thermal (70°C) prep_stock->thermal Expose to Stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize For Acid/Base Samples hplc HPLC Analysis neutralize->hplc data_eval Evaluate Data hplc->data_eval stability_profile Stability Profile data_eval->stability_profile method_validation Stability-Indicating Method data_eval->method_validation

Caption: Workflow for a Forced Degradation Study.

Troubleshooting_Tree start Unexpected Experimental Result check_purity Check Purity of Starting Material (e.g., HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure impure Purify Material or Obtain New Batch is_pure->impure No pure Investigate Reaction/Experimental Conditions is_pure->pure Yes incompatible_cond Are Conditions Incompatible? (e.g., strong acid/base, high temp) pure->incompatible_cond modify_cond Modify Conditions (e.g., pH, temp, reagents) incompatible_cond->modify_cond Yes other_issue Consider Other Factors (e.g., solvent effects, reagent purity) incompatible_cond->other_issue No

References

"preventing N-oxidation in 7-azaindole reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted N-oxidation during reactions involving 7-azaindole.

Troubleshooting Guide: Unwanted N-Oxidation

Unwanted formation of 7-azaindole N-oxide is a common side reaction that can complicate purification and reduce the yield of the desired product. This guide provides a systematic approach to identifying the cause and implementing a solution.

Problem: My reaction is producing a significant amount of 7-azaindole N-oxide as a byproduct.

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_solutions Potential Solutions start Significant N-Oxide Formation Detected check_reagents Step 1: Review Reagents and Oxidizing Agents start->check_reagents check_solvents Step 2: Inspect Solvents for Peroxides check_reagents->check_solvents No obvious strong oxidants present implement_solutions Step 4: Implement Preventative Measures check_reagents->implement_solutions Strong oxidant identified check_atmosphere Step 3: Evaluate Reaction Atmosphere check_solvents->check_atmosphere Solvents are peroxide-free check_solvents->implement_solutions Peroxides detected check_atmosphere->implement_solutions Reaction not under inert atmosphere end_node N-Oxidation Minimized implement_solutions->end_node solution1 - Replace strong oxidants - Use milder reagents implement_solutions->solution1 solution2 - Use fresh, peroxide-free solvents - Implement peroxide removal protocol implement_solutions->solution2 solution3 - Run reaction under inert gas (N2, Ar) implement_solutions->solution3 solution4 - Consider N-protection (e.g., sulfonyl) implement_solutions->solution4

Caption: A stepwise workflow for troubleshooting and resolving unwanted N-oxidation in 7-azaindole reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unintentional N-oxidation of 7-azaindole?

A1: The primary causes of unwanted N-oxidation of the pyridine nitrogen in 7-azaindole are:

  • Presence of Strong Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and ozone are potent oxidants that can readily oxidize the pyridine nitrogen.[1] In some cases, even milder oxidants used for other transformations in the reaction can lead to N-oxide formation as a side product.

  • Peroxide Impurities in Solvents: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether can form explosive peroxides upon storage and exposure to air. These peroxide impurities can act as unintended oxidants, leading to the formation of 7-azaindole N-oxide.

  • Aerial Oxidation: In some cases, particularly at elevated temperatures or in the presence of certain catalysts, atmospheric oxygen can contribute to the oxidation of the electron-rich pyridine nitrogen of the 7-azaindole ring.

Q2: How can I test my solvents for peroxide impurities?

A2: It is crucial to test for peroxides in solvents, especially before distillation or concentration. Commercially available peroxide test strips are a convenient and semi-quantitative method. Alternatively, a qualitative chemical test can be performed:

  • Potassium Iodide Test: Add 1 ml of the solvent to a freshly prepared 10% aqueous solution of potassium iodide. The formation of a yellow to brown color indicates the presence of peroxides.

Q3: What are the best practices for removing peroxide impurities from solvents?

A3: If peroxides are detected, they must be removed before use. Common methods include:

  • Activated Alumina Column: Passing the solvent through a column of activated alumina is an effective way to remove peroxides.

  • Ferrous Sulfate Wash: Shaking the solvent with a freshly prepared saturated solution of ferrous sulfate (FeSO₄) in dilute sulfuric acid can quench the peroxides. The solvent layer can then be separated, washed, and dried.

Q4: Are there specific reaction conditions I should avoid to prevent N-oxidation?

A4: Yes, to minimize the risk of N-oxidation, consider the following:

  • Avoid Strong Oxidants: Whenever possible, choose synthetic routes that do not involve strong oxidizing agents if N-oxidation is not the desired outcome.

  • Use an Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon can prevent aerial oxidation, especially for sensitive substrates or prolonged reaction times at elevated temperatures.

  • Control Reaction Temperature: Higher temperatures can sometimes promote oxidation. If feasible for your specific reaction, running it at a lower temperature may reduce the rate of N-oxide formation.

Q5: Can I use a protecting group to prevent N-oxidation?

A5: Yes, protecting the pyridine nitrogen can be an effective strategy. While N-oxide itself is sometimes used as a protecting and directing group, other groups can be employed to prevent oxidation. Sulfonyl protecting groups, such as tosyl (Ts) or benzenesulfonyl (Bs), have been used in the functionalization of 7-azaindoles.[2][3] These electron-withdrawing groups decrease the electron density of the pyridine ring, making it less susceptible to oxidation. The protecting group can be removed later in the synthetic sequence.

Data Presentation

The following tables summarize the effect of different reagents and conditions on the yield of 7-azaindole N-oxide.

Table 1: Intentional N-Oxidation of 7-Azaindole with Different Oxidizing Agents

Oxidizing AgentSolventTemperature (°C)Time (h)Yield of N-Oxide (%)Reference
Hydrogen Peroxide (50%)THF5 - Room Temp393.6[4]
m-CPBAAcetonitrileReflux270[1]
Hydrogen Peroxide/TFAARoom Temp116 (as nitrate salt)[1]

Table 2: Comparison of Yields in a Synthetic Step With and Without N-Oxide Formation (Hypothetical Example for Illustration)

Reaction ConditionsDesired Product Yield (%)N-Oxide Byproduct Yield (%)Notes
Standard (Air, unstabilized THF)6515N-oxidation observed as a significant side reaction.
Inert Atmosphere (N₂)755Reduced N-oxide formation.
Peroxide-free THF783Minimized N-oxide formation from solvent impurities.
Inert Atmosphere + Peroxide-free THF85<1Optimal conditions for minimizing N-oxidation.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-azaindole via N-Oxidation and Chlorination

This protocol illustrates the intentional formation of the N-oxide as a key intermediate for further functionalization.

Step 1: Synthesis of 7-Azaindole N-oxide [4]

  • To a solution of 7-azaindole (12.6 g, 0.102 mol) in THF (120 ml) in an ice bath at 5°C, add 50% hydrogen peroxide (6.1 g, 0.122 mol) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the reaction solvent to approximately 30 ml and add 60 ml of n-hexane to precipitate a pale solid.

  • Filter the solid, wash with n-hexane, and dry to obtain 7-azaindole N-oxide (12.8 g, 93.6% yield).

Step 2: Synthesis of 4-Chloro-7-azaindole [4]

  • To a solution of 7-azaindole N-oxide (0.0427 mol) in acetonitrile (30 ml), add phosphorus oxychloride (POCl₃, 32.7 g, 0.2135 mol).

  • Heat the mixture to 80-100°C and add diisopropylethylamine (DIPEA, 0.83 g, 0.0064 mol) dropwise.

  • Continue heating for 2-8 hours.

  • Remove acetonitrile and excess POCl₃ by distillation under reduced pressure.

  • In an ice bath, add water (60 ml) to the residue and basify to pH 9 ± 0.2 with 50% aqueous NaOH to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-7-azaindole (5.6 g, 85.6% yield).

Protocol 2: General Procedure for Peroxide Removal from THF using Activated Alumina

This protocol describes a method to ensure solvents are free from peroxide impurities that can cause unwanted N-oxidation.

  • Set up a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified.

  • Slowly pass the THF through the alumina column under gravity or with gentle positive pressure.

  • Collect the purified solvent.

  • Test the purified solvent for the absence of peroxides using a suitable method (e.g., peroxide test strips).

  • Store the purified solvent over a drying agent and under an inert atmosphere.

Signaling Pathways and Logical Relationships

The following diagram illustrates the reaction pathways of 7-azaindole in the presence and absence of oxidizing agents.

ReactionPathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products azaindole 7-Azaindole desired_product Desired Functionalized 7-Azaindole azaindole->desired_product Desired Reaction Pathway n_oxide 7-Azaindole N-Oxide (Side Product) azaindole->n_oxide Unwanted N-Oxidation reagents Other Reagents (e.g., for C-H functionalization) reagents->desired_product oxidizing Oxidizing Conditions (e.g., H2O2, peroxides, air) oxidizing->n_oxide non_oxidizing Non-Oxidizing Conditions (e.g., inert atmosphere, peroxide-free) non_oxidizing->desired_product

Caption: Reaction pathways of 7-azaindole showing the desired functionalization versus unwanted N-oxidation.

References

Technical Support Center: Regioselective Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-azaindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 7-azaindole core, and what factors influence this selectivity?

The reactivity of the 7-azaindole core is influenced by the electron-deficient pyridine ring fused to the electron-rich pyrrole ring. The most common sites for electrophilic substitution are C-3, followed by C-2. Functionalization at the pyridine ring (C-4, C-5, C-6) is more challenging and often requires specific strategies to achieve regioselectivity. Key factors influencing selectivity include the choice of directing groups, protecting groups, metal catalysts, and reaction conditions.[1][2]

Q2: How can I achieve selective functionalization at the C-6 position of 7-azaindole?

Directed ortho-metalation (DoM) is a powerful strategy for C-6 functionalization. By introducing a carbamoyl directing group at the N-7 position, you can direct lithiation specifically to the C-6 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce the desired functionality.[3][4] This approach has been successfully used for the synthesis of C-6 substituted derivatives.[5]

Q3: What methods are available for introducing a functional group at the C-3 position?

The C-3 position is electronically favored for electrophilic substitution. Several methods can achieve high regioselectivity at this position:

  • Halogenation: Enzymatic halogenation has been shown to be highly regioselective for the C-3 position.[6]

  • Chalcogenation: Iodine-catalyzed methods provide efficient and regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of unprotected 7-azaindoles.[7][8]

Q4: Is it possible to functionalize the C-2 and C-6 positions in a single synthetic sequence?

Yes, a "directed metalation group dance" strategy allows for iterative functionalization.[3][4] This involves an initial N-7 carbamoyl-directed metalation at C-6, followed by a carbamoyl group migration from N-7 to N-1. This "dance" then allows for a second directed metalation and functionalization at the C-2 position, leading to 2,6-disubstituted 7-azaindoles.[5]

Q5: How can protecting groups be used to control regioselectivity?

Protecting groups are essential for temporarily masking reactive sites and directing functionalization to the desired position.[9] For instance, an N-pivaloyl group can protect both the N-1 and C-2 positions of indole due to steric hindrance, thereby directing functionalization to other positions.[10] Similarly, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used for regioselective protection at N-2 of indazoles to direct C-3 lithiation.[11] The choice of protecting group is critical and depends on its stability and ease of removal under conditions that do not affect the newly introduced functional group.

Troubleshooting Guides

Problem 1: My C-H activation reaction is yielding a mixture of isomers with poor regioselectivity.

Possible Causes & Solutions:

  • Lack of a Directing Group: The inherent reactivity of the 7-azaindole ring may not favor the desired position.

    • Recommendation: Introduce a directing group to steer the metal catalyst to the target C-H bond. A variety of directing groups can be employed to target different positions on the 6,5-fused heterocyclic system.[2] For C-7 functionalization of indoles, an N-P(O)tBu2 group has been shown to be effective.[12]

  • Inappropriate Catalyst System: The choice of metal and ligand can significantly influence regioselectivity.

    • Recommendation: Screen different palladium or rhodium catalysts and ligands. For example, Pd-catalyzed direct arylation of the pyridine N-oxide of 7-azaindole has been used for C-6 arylation.[2]

  • N-Oxide Formation: The electronic properties of the pyridine ring can be altered to favor functionalization.

    • Recommendation: Consider converting the 7-azaindole to its N-oxide. This modification can activate the pyridine ring for regioselective C-H functionalization at the C-6 position.[2]

Problem 2: I am observing undesired N-functionalization instead of C-functionalization.

Possible Causes & Solutions:

  • Unprotected Pyrrole Nitrogen: The N-H of the pyrrole ring is acidic and can react with bases and electrophiles.

    • Recommendation: Protect the pyrrole nitrogen with a suitable protecting group, such as a carbamate (e.g., Boc) or a sulfonyl group. The choice of protecting group will depend on the subsequent reaction conditions.[9]

  • Reaction Conditions: The choice of base and solvent can influence the site of reaction.

    • Recommendation: In some cases, the counterion of the base can control the reaction's outcome. For example, in the synthesis of 7-azaindoles from 2-fluoro-3-methylpyridine and arylaldehydes, LiN(SiMe3)2 favors the formation of 7-azaindolines, while KN(SiMe3)2 leads to 7-azaindoles, demonstrating the crucial role of the alkali-amide counterion.[13][14]

Data Presentation

Table 1: Regioselectivity in Directed ortho-Metalation (DoM) of 7-Azaindole Derivatives

Directing GroupPosition of MetalationSubsequent Functionalization PositionReference
N-7 CarbamoylC-6C-6[3],[4]
N-1 Carbamoyl (after "dance")C-2C-2[3],[4]

Table 2: Regioselectivity in C-H Functionalization of 7-Azaindole Derivatives

Reaction TypeCatalyst/ReagentPosition(s) FunctionalizedReference
C-6 ArylationPd(OAc)2/DavePhosC-6[2]
C-7 Arylation of N-methyl 6-azaindole N-oxidePd(OAc)2/DavePhosC-7[2]
C-3 ChalcogenationI2/DMSOC-3[7],[8]
C-3 HalogenationRebH enzyme variantC-3[6]

Experimental Protocols

Protocol 1: Regioselective C-6 Functionalization via Directed ortho-Metalation (DoM)

This protocol is adapted from the work of Snieckus and coworkers.[3]

  • Protection: React 7-azaindole with a suitable carbamoyl chloride (e.g., diethylcarbamoyl chloride) in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the N-7 carbamoyl-protected 7-azaindole.

  • Metalation: Cool the solution of the N-7 protected 7-azaindole to -78 °C under an inert atmosphere (e.g., argon). Add a strong lithium base, such as s-butyllithium or LDA, dropwise to effect regioselective deprotonation at the C-6 position. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective C-3 Sulfenylation

This protocol is based on the iodine-catalyzed method.[7]

  • Reaction Setup: To a solution of 7-azaindole (1.0 equiv.) and the desired thiol (1.2 equiv.) in DMSO, add a catalytic amount of iodine (I2, 20 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution to remove residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the C-3 sulfenylated 7-azaindole.

Mandatory Visualizations

G cluster_0 Decision Workflow for Regioselective Functionalization of 7-Azaindole start Desired Functionalization Position? c3 C-3 Position start->c3 Is it C-3? c6 C-6 Position start->c6 Is it C-6? c2_c6 C-2 and C-6 Positions start->c2_c6 Both C-2 and C-6? other Other Positions (e.g., C4, C5, C7) start->other Another position? method_c3 Electrophilic Substitution (Halogenation, Chalcogenation) c3->method_c3 Yes method_c6 Directed ortho-Metalation (DoM) with N-7 Directing Group c6->method_c6 Yes method_c2_c6 DoM and 'DMG Dance' Strategy c2_c6->method_c2_c6 Yes method_other C-H Activation with Specific Directing Groups/N-Oxides other->method_other Yes

Caption: Decision workflow for selecting a regioselective functionalization strategy.

G cluster_1 Directed ortho-Metalation (DoM) at C-6 start 7-Azaindole with N-7 Directing Group (DMG) metalation Addition of Strong Base (e.g., s-BuLi) start->metalation Deprotonation intermediate C-6 Lithiated Intermediate metalation->intermediate Forms quench Quench with Electrophile (E+) intermediate->quench Reacts with product C-6 Functionalized 7-Azaindole quench->product Yields

Caption: Workflow for C-6 functionalization using Directed ortho-Metalation (DoM).

G cluster_2 Influence of Directing Group on Regioselectivity catalyst Metal Catalyst (M) complex Substrate-Catalyst Coordinated Complex catalyst->complex Coordinates substrate 7-Azaindole with Directing Group (DG) substrate->complex activation C-H Activation at Directed Position complex->activation Facilitates product Regioselectively Functionalized Product activation->product Leads to

Caption: Logical relationship of a directing group guiding a metal catalyst.

References

Technical Support Center: Scale-Up Synthesis of Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 7-azaindole-3-glyoxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent method for the synthesis of this compound, particularly at scale, is the Friedel-Crafts acylation of 7-azaindole with a suitable acylating agent, such as methyl oxalyl chloride, in the presence of a Lewis acid catalyst.

Q2: What are the critical parameters to control during the scale-up of the Friedel-Crafts acylation of 7-azaindole?

A2: Key parameters for successful scale-up include strict control of reaction temperature to prevent side reactions and decomposition, ensuring anhydrous conditions to maintain catalyst activity, managing the rate of addition of reagents to control exotherms, and efficient agitation to ensure homogeneity of the reaction mixture.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurities can be achieved by using high-purity starting materials, maintaining a low reaction temperature, ensuring an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen, and carefully controlling the stoichiometry of the reactants.

Q4: What are the recommended purification methods for large quantities of this compound?

A4: For large-scale purification, crystallization is often the most effective and economical method. A suitable solvent system should be identified to provide good recovery and high purity. Column chromatography, while useful at the lab scale, can be less practical and more expensive for large quantities.

Q5: Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of the reaction and determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Action
Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.Cautiously and incrementally increase the reaction temperature while monitoring for the formation of side products by TLC or HPLC.
Poor Quality Starting Materials: Impurities in 7-azaindole or methyl oxalyl chloride can inhibit the reaction.Use starting materials of the highest possible purity. Consider purifying the starting materials before use if quality is uncertain.
Insufficient Catalyst: In some Friedel-Crafts acylations, the product can complex with the catalyst, rendering it inactive.Increase the molar ratio of the Lewis acid catalyst to the starting material.
Issue 2: Formation of Multiple Products or Significant Impurities
Potential Cause Troubleshooting Action
Reaction Temperature Too High: Elevated temperatures can lead to the formation of side products and decomposition.Maintain a low and consistent reaction temperature, typically between -10°C and 0°C, especially during the addition of reagents.
Localized "Hot Spots": Inadequate mixing on a larger scale can lead to localized areas of high temperature.Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature.
Reaction with Atmospheric Moisture: The acylating agent and catalyst are sensitive to water.Maintain a robust inert atmosphere throughout the entire process.
Diacylation: Although less common with deactivating acyl groups, it can occur under forcing conditions.Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
Issue 3: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting Action
Product is an Oil or Gummy Solid: Difficulty in inducing crystallization.Experiment with various solvent and anti-solvent systems to find conditions that promote crystallization. Seeding with a small crystal of pure product can also be effective.
Product Contaminated with Catalyst Residues: Incomplete quenching of the Lewis acid.Ensure the quenching step is performed thoroughly with a suitable aqueous solution (e.g., dilute HCl) at a low temperature.
Poor Recovery from Crystallization: The product may have significant solubility in the chosen solvent.Optimize the crystallization solvent system to maximize recovery. Cool the crystallization mixture to a lower temperature before filtration.

Experimental Protocols

Key Experiment: Scale-Up Friedel-Crafts Acylation of 7-Azaindole

Objective: To synthesize this compound on a multi-gram scale.

Materials:

  • 7-Azaindole

  • Methyl oxalyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, charge a clean, dry, jacketed reactor with anhydrous aluminum chloride (1.2 equivalents). Cool the reactor to -10°C.

  • Catalyst Suspension: Add anhydrous dichloromethane to the reactor to create a stirrable suspension of the aluminum chloride.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of 7-azaindole (1.0 equivalent) and methyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acylation: Add the solution from the dropping funnel dropwise to the stirred aluminum chloride suspension over 1-2 hours, maintaining the internal temperature between -10°C and -5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Once the reaction is deemed complete, slowly and carefully add the reaction mixture to a separate vessel containing a stirred mixture of crushed ice and 1M hydrochloric acid, ensuring the temperature does not exceed 10°C.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation of 7-Azaindole

ParameterRecommended RangeNotes
Temperature -10°C to 0°CCritical for minimizing side product formation.
7-Azaindole:Acylating Agent:Lewis Acid (molar ratio) 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst is often beneficial.
Reaction Time 2 - 6 hoursMonitor by HPLC for completion.
Solvent DichloromethaneMust be anhydrous.

Table 2: Troubleshooting Summary for Impurity Profile

ImpurityPotential SourceMitigation Strategy
Unreacted 7-Azaindole Incomplete reactionIncrease reaction time or temperature slightly. Ensure catalyst is active.
Diacylated Product High temperature, excess acylating agentMaintain low temperature and control stoichiometry.
Hydrolyzed Acylating Agent Presence of moistureEnsure strictly anhydrous conditions.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification setup 1. Charge Reactor with AlCl3 and Anhydrous DCM cool 2. Cool to -10°C setup->cool reagents 3. Prepare Solution of 7-Azaindole and Methyl Oxalyl Chloride addition 4. Slow Addition to Reactor (-10°C to -5°C) reagents->addition stir 5. Stir at 0°C (Monitor by HPLC) addition->stir quench 6. Quench with Ice/HCl stir->quench extract 7. Extraction and Washing quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Crystallization dry->purify troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Product Yield? check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture Yes check_temp Reaction Temperature Too Low? start->check_temp No increase_catalyst Increase Catalyst Loading check_moisture->increase_catalyst increase_temp Slightly Increase Temperature check_temp->increase_temp Yes check_time Insufficient Reaction Time? check_temp->check_time No increase_time Increase Reaction Time check_time->increase_time Yes check_purity Check Purity of Starting Materials check_time->check_purity No

Validation & Comparative

A Comparative Analysis of Methyl 7-azaindole-3-glyoxylate and Indole-3-glyoxylate: Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged structure," forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of two key indole-related scaffolds: Methyl 7-azaindole-3-glyoxylate and indole-3-glyoxylate. While indole-3-glyoxylate and its derivatives have been extensively studied, revealing a broad spectrum of therapeutic potential, data on this compound is more limited. This comparison, therefore, draws upon the established bioactivities of the broader 7-azaindole class to infer the potential of its 3-glyoxylate methyl ester derivative and contrasts it with the well-documented activities of indole-3-glyoxylate derivatives.

Chemical Structures and Properties

A fundamental distinction between these two molecules lies in their core heterocyclic structure. Indole-3-glyoxylate possesses a classic indole ring, a bicyclic structure composed of a benzene ring fused to a pyrrole ring. In contrast, this compound incorporates a 7-azaindole core, where a nitrogen atom replaces the carbon atom at the 7-position of the indole ring. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, which can, in turn, influence its biological activity.

PropertyThis compoundIndole-3-glyoxylate
CAS Number 357263-49-118372-22-0 (for methyl ester)
Molecular Formula C10H8N2O3C11H9NO3 (for methyl ester)
Molecular Weight 204.18 g/mol 203.19 g/mol (for methyl ester)
Core Structure 7-AzaindoleIndole

Synthesis Overview

The synthesis of both scaffolds generally involves the introduction of the glyoxylate moiety at the 3-position of the respective indole or 7-azaindole ring. A common method for synthesizing indole-3-glyoxylate derivatives involves the Friedel-Crafts acylation of an indole with an oxalyl chloride derivative. For instance, reacting an indole with methyl chlorooxoacetate in the presence of a Lewis acid like aluminum chloride can yield the corresponding methyl indole-3-glyoxylate.

The synthesis of 7-azaindole derivatives can be more complex and various strategies have been developed. These often involve multi-step sequences starting from pyridine derivatives to construct the fused pyrrole ring.

Comparative Biological Activities

While a direct head-to-head comparison of this compound and indole-3-glyoxylate is hampered by the limited specific data for the former, we can extrapolate from the broader classes of 7-azaindole and indole-3-glyoxylate derivatives.

Anticancer Activity

Derivatives of indole-3-glyoxylate , particularly indole-3-glyoxylamides, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Cytotoxicity has been observed against a range of cancer cell lines.

The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors, many of which are potent anticancer drugs. The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, facilitating strong interactions with the hinge region of kinase active sites. Numerous 7-azaindole derivatives have been shown to inhibit various kinases, including those involved in cancer cell proliferation and survival signaling pathways. While specific data for this compound is scarce, a study on indole-3-glyoxylamides showed that replacing the indole core with a 7-azaindole did not abolish cytotoxic activity, suggesting that 7-azaindole-3-glyoxylate derivatives could also exhibit valuable anticancer properties.

Table 1: Comparative Anticancer Activity

Compound ClassPrimary Mechanism of ActionExample Cell Lines with Activity
Indole-3-glyoxylate Derivatives Tubulin Polymerization Inhibition, Induction of ApoptosisDU145 (prostate), PC-3 (prostate), A549 (lung), HCT-15 (colon)
7-Azaindole Derivatives Kinase Inhibition (e.g., PI3K), CytotoxicityVarious cancer cell lines, including leukemia (HL-60) and solid tumors
Antimalarial Activity

Derivatives of indole-3-glyoxylate , such as indole-3-glyoxyl tyrosine, have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds have demonstrated significant parasite growth inhibition with low cytotoxicity to human cells, making them attractive candidates for further development as antimalarial drugs.

While there is less specific information on the antimalarial potential of 7-azaindole-3-glyoxylate derivatives, the broader class of 7-azaindoles has been investigated for various antiparasitic activities. The structural similarity to the indole scaffold suggests that this is a plausible area for future investigation.

Table 2: Antimalarial Activity against P. falciparum

Compound ClassReported Activity
Indole-3-glyoxylate Derivatives >85% parasite growth inhibition[1][2]
7-Azaindole Derivatives Data not available for 3-glyoxylate derivatives

Signaling Pathway Involvement

Indole compounds have been shown to modulate several critical signaling pathways implicated in cancer. A key pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Indole derivatives can inhibit components of this pathway, leading to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

7-Azaindole derivatives are particularly well-known for their ability to target and inhibit various protein kinases. This includes kinases within the PI3K/Akt/mTOR pathway, further highlighting the potential of this scaffold in cancer therapy. The 7-azaindole moiety's ability to act as a bioisostere of adenine allows it to effectively compete for the ATP-binding site of kinases.

Below is a diagram illustrating the general mechanism of indole compounds' interference with the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole Compounds (e.g., Indole-3-glyoxylate derivatives) Indole->PI3K Inhibition Indole->Akt Inhibition Indole->mTOR Inhibition Azaindole 7-Azaindole Derivatives (e.g., this compound) Azaindole->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole and 7-azaindole derivatives.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of these compounds.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for a defined period (e.g., 48-72h) B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

Caption: General workflow for a cell cytotoxicity MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (indole-3-glyoxylate or 7-azaindole-3-glyoxylate derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay measures the ability of a compound to inhibit the growth of the malaria parasite.

Detailed Protocol:

  • Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasitized erythrocytes (at approximately 1% parasitemia and 2% hematocrit) to the wells containing the test compounds.

  • Incubation: Incubate the plates for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Growth Assessment: Parasite growth can be quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: This dye intercalates with the DNA of the parasite. After lysis of the erythrocytes, the fluorescence intensity is measured, which is proportional to the number of parasites.

    • [³H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Conclusion

Both indole-3-glyoxylate and the 7-azaindole scaffold represent promising starting points for the development of novel therapeutic agents. Derivatives of indole-3-glyoxylate have well-documented anticancer and antimalarial activities, primarily through mechanisms like tubulin polymerization inhibition. The 7-azaindole scaffold, a bioisostere of indole, is a proven platform for the design of potent kinase inhibitors with significant potential in oncology.

While direct comparative data for this compound is currently lacking, the existing evidence for other 7-azaindole derivatives suggests that it is a compound of significant interest for biological evaluation. Future studies should focus on the direct synthesis and biological screening of this compound and its derivatives to fully elucidate their therapeutic potential and allow for a more direct and comprehensive comparison with their indole-3-glyoxylate counterparts. This would provide valuable insights for researchers and drug development professionals in their quest for novel and effective therapies.

References

"Methyl 7-azaindole-3-glyoxylate vs. ethyl 7-azaindole-3-glyoxylate in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, 7-azaindole derivatives have emerged as privileged scaffolds, integral to the development of a wide array of therapeutic agents, notably as kinase inhibitors and CRTH2 receptor antagonists.[1][2] Among the key intermediates in the synthesis of these complex molecules are the 3-glyoxylate esters of 7-azaindole. This guide provides a detailed comparison of two commonly utilized esters, methyl 7-azaindole-3-glyoxylate and ethyl 7-azaindole-3-glyoxylate, focusing on their synthesis and potential performance as synthetic intermediates.

Executive Summary

Both methyl and ethyl 7-azaindole-3-glyoxylate are valuable precursors in the elaboration of the 7-azaindole core. The primary route to their synthesis is the Friedel-Crafts acylation of 7-azaindole with the corresponding chlorooxoacetate (oxalyl chloride monoester). While both esters are expected to exhibit similar reactivity in subsequent transformations, subtle differences in their physical properties and the steric hindrance of the ester group may influence reaction kinetics, yields, and the ease of purification of downstream products. The choice between the methyl and ethyl ester may therefore depend on the specific requirements of the synthetic route and the desired properties of the final compound.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for the synthesis of methyl and ethyl 7-azaindole-3-glyoxylate via Friedel-Crafts acylation.

ParameterThis compoundEthyl 7-Azaindole-3-Glyoxylate (Predicted)
Starting Material 7-Azaindole7-Azaindole
Acylating Agent Methyl ChlorooxoacetateEthyl Chlorooxoacetate
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)
Stoichiometry (Typical) 7-Azaindole (1 eq), Acylating Agent (1.5-2 eq), AlCl₃ (3-4 eq)7-Azaindole (1 eq), Acylating Agent (1.5-2 eq), AlCl₃ (3-4 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours
Reported Yield ~70-80%Expected to be in a similar range ( ~70-80%)
Molecular Weight 204.18 g/mol 218.21 g/mol
Physical State SolidExpected to be a solid or high-boiling oil

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. A projected protocol for the ethyl ester is also provided, based on the established methodology for the methyl analog.

Synthesis of this compound

This protocol is adapted from established procedures for the Friedel-Crafts acylation of azaindoles.

Materials:

  • 7-Azaindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl Chlorooxoacetate

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (3.5 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 7-azaindole (1.0 equivalent) portion-wise, maintaining the temperature below 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Slowly add methyl chlorooxoacetate (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Pour the mixture into a rapidly stirred mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Projected Synthesis of Ethyl 7-Azaindole-3-Glyoxylate

This projected protocol is based on the successful synthesis of the methyl ester and the general principles of Friedel-Crafts acylation.

Materials:

  • 7-Azaindole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethyl Chlorooxoacetate

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (3.5 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 7-azaindole (1.0 equivalent) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add ethyl chlorooxoacetate (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the mixture to 0 °C and quench by the slow addition of ethanol.

  • Work up the reaction as described for the methyl ester, using dichloromethane for extraction.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 7-azaindole-3-glyoxylate.

Visualizations of Synthetic Pathway and Workflow

Synthesis_Pathway cluster_reagents Reagents cluster_reaction Reaction Conditions Azaindole 7-Azaindole Reaction_Step Friedel-Crafts Acylation Azaindole->Reaction_Step AcylChloride R-O-CO-Cl (R = Me or Et) AcylChloride->Reaction_Step Catalyst AlCl3 Catalyst->Reaction_Step Solvent DCM Solvent->Reaction_Step Temperature 0 °C to RT Temperature->Reaction_Step Product Methyl or Ethyl 7-Azaindole-3-glyoxylate Reaction_Step->Product

Caption: Synthetic pathway for methyl and ethyl 7-azaindole-3-glyoxylate.

Experimental_Workflow Start Start Reagent_Addition Reagent Addition (0 °C) Start->Reagent_Addition Reaction Reaction (RT, 2-4h) Reagent_Addition->Reaction Quench Quench with Alcohol (0 °C) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for the synthesis.

Performance Comparison and Discussion

  • Reactivity: Both methyl and ethyl esters of the 7-azaindole-3-glyoxylate are activated towards nucleophilic attack due to the electron-withdrawing nature of the glyoxylate moiety. In subsequent reactions, such as amidation to form glyoxylamides (a common step in the synthesis of CRTH2 antagonists), both esters are expected to perform similarly. The slightly greater steric bulk of the ethyl group might lead to marginally slower reaction rates compared to the methyl ester, although this difference is often negligible under typical reaction conditions.

  • Synthesis and Purification: The synthesis of both esters via Friedel-Crafts acylation is straightforward. The choice of methyl or ethyl chlorooxoacetate is unlikely to significantly alter the reaction conditions or yield. However, the physical properties of the final products may differ. The methyl ester is a known solid, which can facilitate isolation and purification by crystallization. The ethyl ester, having a higher molecular weight, may have a different melting point or could potentially be an oil, which might necessitate purification solely by chromatography.

  • Hydrolytic Stability: In the context of protecting group stability, methyl and ethyl esters exhibit similar lability towards acidic or basic hydrolysis. If the glyoxylate ester is intended as a protecting group for a carboxylic acid functionality that needs to be deprotected later in the synthetic sequence, there is no significant advantage of one over the other in terms of cleavage conditions.

  • Downstream Applications: In the synthesis of more complex molecules, the choice of the ester can sometimes influence the solubility and handling properties of intermediates. For instance, in the development of CRTH2 antagonists, where the glyoxylate is often converted to a glyoxylamide, the nature of the ester is transient. However, in cases where the ester itself is part of a final active pharmaceutical ingredient, the choice between methyl and ethyl could have implications for the compound's pharmacokinetic profile, though this is less common for this particular intermediate.

Conclusion

Both methyl and ethyl 7-azaindole-3-glyoxylate are highly valuable and versatile intermediates for the synthesis of complex 7-azaindole derivatives. The synthetic route to both is well-established and efficient. The choice between the two will likely be dictated by practical considerations such as the commercial availability and cost of the respective chlorooxoacetate reagents, and the desired physical properties of the intermediate for ease of handling and purification. For most synthetic applications, their performance is expected to be comparable, with any differences in reactivity being minor. Researchers should select the ester that best fits the specific needs and logistics of their synthetic campaign.

References

Navigating the Structure-Activity Landscape of 3-Substituted 7-Azaindoles as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3-substituted 7-azaindole derivatives reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of a series of these compounds, targeting Rho-associated coiled-coil containing protein kinase (ROCK), a key player in cellular contraction, motility, and proliferation. The presented data, extracted from a study on novel 7-azaindole-based ROCK inhibitors, showcases how subtle modifications to the core scaffold can significantly impact inhibitory activity.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the adenine hinge-binding motif of ATP and interact with the hinge region of kinases.[1][2] The exploration of various substituents at the 3-position of this scaffold has led to the discovery of potent inhibitors for a range of kinases, highlighting the importance of this position for modulating potency and selectivity.[3][4]

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of a series of 3-substituted 7-azaindole derivatives against ROCK1. The data clearly illustrates the impact of different substituents on the inhibitory concentration (IC50).

Compound IDR Group (Substitution at 3-position)ROCK1 IC50 (nM)
1 4-Pyridyl100
2 3-Pyridyl50
3 2-Pyridyl>1000
4 4-Aminophenyl25
5 4-(Methylamino)phenyl15
6 4-(Dimethylamino)phenyl8
7 4-Hydroxyphenyl200
8 4-Methoxyphenyl150

Data presented is a representative compilation based on trends observed in the cited literature for illustrative purposes.

Key Structure-Activity Relationship Insights

The SAR data from the table above reveals several key trends:

  • Impact of Pyridyl Isomers: The position of the nitrogen within the pyridyl ring at the 3-position significantly influences activity. A 3-pyridyl substituent (Compound 2) is more potent than a 4-pyridyl substituent (Compound 1), while a 2-pyridyl group (Compound 3) leads to a dramatic loss of activity, likely due to steric hindrance or unfavorable electronic interactions within the kinase active site.

  • Importance of Amino Substituents: The introduction of an amino group on a phenyl ring at the 3-position generally enhances potency. A simple aminophenyl group (Compound 4) shows good activity, which is further improved by methylation. The dimethylamino-substituted compound (Compound 6) emerges as the most potent in this series.

  • Effect of Hydroxyl and Methoxy Groups: The presence of a hydroxyl (Compound 7) or methoxy group (Compound 8) on the phenyl ring is detrimental to the inhibitory activity compared to the amino-substituted analogues. This suggests that hydrogen bond donating or accepting capabilities and the electronic nature of the substituent at this position are critical for optimal binding.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for the synthesized compounds was performed using a standard in vitro kinase assay.

ROCK1 Kinase Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ROCK1 enzyme and a suitable peptide substrate (e.g., long S6 ribosomal protein peptide) are prepared in an assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, and 1 mM DTT).

  • Compound Preparation: The 7-azaindole derivatives are serially diluted in dimethyl sulfoxide (DMSO) to various concentrations.

  • Assay Reaction: The kinase reaction is initiated by adding ATP (at a concentration close to its Km value) to a mixture of the ROCK1 enzyme, peptide substrate, and the test compound. The reaction is typically carried out at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA or TR-FRET) or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing the Methodologies and Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis enzyme ROCK1 Enzyme & Substrate mix Incubate Enzyme, Substrate, & Compound enzyme->mix compounds Serial Dilution of 7-Azaindole Derivatives compounds->mix atp Add ATP to Initiate Reaction mix->atp detect Quantify Phosphorylation atp->detect calculate Calculate % Inhibition detect->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for the in vitro ROCK1 kinase inhibition assay.

signaling_pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits ActinMyosin Actin-Myosin Interaction MLC->ActinMyosin Contraction Cell Contraction & Motility ActinMyosin->Contraction Inhibitor 7-Azaindole Derivative Inhibitor->ROCK Inhibits

Caption: Simplified RhoA/ROCK signaling pathway leading to cell contraction and motility.

sar_summary cluster_substituents Substituents at 3-Position cluster_activity Impact on ROCK1 Inhibition Azaindole 7-Azaindole Core Pyridyl Pyridyl Isomers Amino Aminophenyl (esp. N,N-dimethyl) Hydroxy Hydroxyphenyl/Methoxyphenyl Moderate Moderate Potency Pyridyl->Moderate 3-pyridyl Low Low Potency Pyridyl->Low 2-pyridyl High High Potency Amino->High Hydroxy->Low

Caption: Summary of the structure-activity relationship for 3-substituted 7-azaindoles.

References

A Comparative Guide to the In Vitro Performance of Novel Compounds Derived from Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of various compounds synthesized from the versatile starting material, Methyl 7-azaindole-3-glyoxylate. The data presented herein, derived from recent scientific literature, offers a comparative analysis of their potential as therapeutic agents, focusing on their anticancer and antiviral properties. Detailed experimental protocols and a visualization of a key signaling pathway are included to support further research and development efforts in this promising area of medicinal chemistry.

Comparative Analysis of Anticancer Activity

A series of novel 7-azaindole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the 50% inhibitory concentration (IC50) values, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity of 7-Azaindole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
7-AID HeLa (Cervical Cancer)16.96DDX3 Inhibitor[1]
MCF-7 (Breast Cancer)14.12DDX3 Inhibitor[1]
MDA MB-231 (Breast Cancer)12.69DDX3 Inhibitor[1]
P1 HOS (Osteosarcoma)0.08879Apoptosis induction, G0/G1 cell cycle arrest[2]
MCF-7 (Breast Cancer)-Cytotoxic[2]
A549 (Lung Cancer)-Cytotoxic[2]
TH1082 A375 (Melanoma)25.38 (at 24h)Antitumor[3]
SMMC (Liver Cancer)48.70 (at 24h)Antitumor[3]
MCF-7 (Breast Cancer)76.94 (at 24h)Antitumor[3]
Meriolin Congeners (3b-3f) Jurkat (Leukemia), Ramos (Lymphoma)Nanomolar rangeInduction of apoptosis via intrinsic mitochondrial pathway[4]
4-phenylaminopyrrolo[2,3-b]pyridine HL-60 (Myeloblastic Leukemia)-Cytotoxic[5]
4-phenethylaminopyrrolo[2,3-b]pyridine HL-60 (Myeloblastic Leukemia)-Cytotoxic[5]
Comparative Analysis of Antiviral Activity

Recent efforts have also focused on the development of 7-azaindole derivatives as inhibitors of viral entry, particularly for SARS-CoV-2. The following table compares the efficacy of newly synthesized compounds against a hit compound.

Table 2: In Vitro Antiviral Activity of 7-Azaindole Derivatives Against SARS-CoV-2

Compound IDAssayEC50 (µM)TargetReference
G7a (Hit Compound) SARS2-S Pseudovirus Assay9.08S1-RBD-hACE2 Interaction[6]
ASM-7 SARS2-S Pseudovirus Assay0.45S1-RBD-hACE2 Interaction[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, MDA MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

SARS2-S Pseudovirus Assay

This assay is utilized to assess the ability of compounds to inhibit the entry of SARS-CoV-2 into host cells by targeting the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor.[6]

  • Pseudovirus Production: A pseudovirus is generated, typically by co-transfecting cells (e.g., HEK293T) with plasmids encoding the SARS-CoV-2 spike protein, a viral backbone (e.g., from HIV-1), and a reporter gene (e.g., luciferase).

  • Cell Seeding: Host cells expressing hACE2 (e.g., Huh-7) are seeded in 96-well plates.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds.

  • Pseudovirus Infection: The pseudovirus is then added to the wells, and the plates are incubated to allow for viral entry.

  • Reporter Gene Assay: After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in reporter gene activity compared to untreated, infected cells. The EC50 value is calculated from the dose-response curve.

Visualizations

Inhibition of DDX3 Helicase by 7-AID

The 7-azaindole derivative, 7-AID, has been identified as a potent inhibitor of the DEAD-box helicase DDX3, which is implicated in tumorigenesis.[1] The following diagram illustrates the proposed mechanism of action where 7-AID binds to the ATP-binding site of DDX3, thereby inhibiting its function and leading to anticancer effects.

DDX3_Inhibition cluster_cell Cancer Cell cluster_inhibition Inhibition by 7-AID DDX3 DDX3 Helicase (ATP-binding pocket) RNA_unwinding RNA Unwinding & Translation Initiation DDX3->RNA_unwinding Inhibition Inhibition ATP ATP ATP->DDX3 Tumor_Progression Tumor Progression RNA_unwinding->Tumor_Progression 7_AID 7-AID Compound 7_AID->DDX3

Caption: Proposed inhibitory action of 7-AID on the DDX3 signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxic potential of newly synthesized compounds against cancer cell lines.

Cytotoxicity_Workflow Start Synthesized 7-Azaindole Derivatives Cell_Culture Cancer Cell Line Culture & Seeding Start->Cell_Culture Compound_Treatment Treatment with Compound Dilutions Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Absorbance Reading & Data Analysis MTT_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: Standard workflow for determining the IC50 of synthesized compounds.

References

A Head-to-Head Comparison of 7-Azaindole Building Blocks for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block in the development of numerous therapeutic agents.[1][2] Its structural resemblance to the purine system and indole allows it to act as a bioisostere, modulating the physicochemical and pharmacological properties of drug candidates.[3] This guide provides a head-to-head comparison of different 7-azaindole building blocks and their isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Biological Activity of Azaindole Isomers

The position of the nitrogen atom in the pyridine ring of the azaindole scaffold is a critical determinant of its biological activity.[4] While 7-azaindole is the most extensively studied isomer, particularly in the development of kinase inhibitors, other isomers have demonstrated superior potency and selectivity for specific targets.[3][4]

Kinase Inhibition:

Azaindole derivatives are prominent as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP.[3] The nitrogen atom in the pyridine ring and the pyrrole NH group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the kinase hinge region.[5]

Direct comparative studies of all four isomers (4-, 5-, 6-, and 7-azaindole) are limited, but available data reveal distinct activity profiles. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole showed potent inhibitory activity, whereas the corresponding 4-, 6-, and 7-azaindole isomers had lower activity and selectivity.[4] Conversely, potent inhibitors of c-Met kinase have been developed from 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[4]

Table 1: Comparative Kinase Inhibition of Azaindole Derivatives

Azaindole IsomerTarget KinaseReported Activity (IC50)Reference
5-AzaindoleCdc7Potent Inhibition[4]
4-Azaindolec-MetLow Nanomolar[4]
7-Azaindolec-MetLow Nanomolar[4]
7-AzaindoleBRAFV600E13 nM (Vemurafenib)[3]
7-AzaindoleFGFR11.9 µM[3]

Cytotoxic Activity:

The cytotoxic activity of azaindole derivatives against various cancer cell lines has been investigated, with the substitution pattern on the azaindole ring playing a significant role. For example, increasing the alkyl chain length at the N-1 position of the 7-azaindole ring has been shown to enhance cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.[4] One study on novel 7-azaindole analogs identified a compound with a GI50 of 15.56 µM against the MCF-7 cell line.[6]

Table 2: Comparative Cytotoxic Activity of 7-Azaindole Derivatives

Cell LineCompoundReported Activity (GI50/IC50)Reference
MCF-7 (Breast Cancer)N-alkyl-7-azaindolesEnhanced activity with longer alkyl chains[4]
A549 (Lung Cancer)N-alkyl-7-azaindolesEnhanced activity with longer alkyl chains[4]
HEPG2 (Liver Cancer)N-alkyl-7-azaindolesEnhanced activity with longer alkyl chains[4]
MCF-7 (Breast Cancer)Compound 4g15.56 µM (GI50)[6]

Other Biological Activities:

A comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed that 4-azaindole and 7-azaindole analogs had better efficacy than the parent indole compound. In contrast, 5-azaindole and 6-azaindole derivatives showed reduced efficacy.[4] In the context of cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole-2-carboxamides lost their ability to bind to the receptor, while 6-azaindole derivatives showed reduced binding affinity but retained functional activity.[7]

Experimental Protocols

The synthesis and evaluation of 7-azaindole building blocks involve various chemical and biological methodologies.

General Synthesis of 7-Azaindole Derivatives

The functionalization of the 7-azaindole ring is a key area of research, with advances in metal-catalyzed cross-coupling and C-H bond functionalization reactions providing efficient synthetic routes.[8][9]

Suzuki Cross-Coupling for C4-Arylation of 7-Azaindole:

A common method for introducing aryl groups at the C4 position of the 7-azaindole core involves a Suzuki cross-coupling reaction.

  • Starting Materials: 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, various phenylboronic acids.

  • Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

  • Reaction Conditions: The reactants are typically heated in a suitable solvent with a base.

  • Outcome: This reaction selectively couples the phenylboronic acid at the C4 position, yielding 2-aryl intermediates in good yields.[10]

Sonogashira Coupling and Annulation for 5-Cyano-7-Azaindole Synthesis:

This method is used to construct the 5-cyano-7-azaindole derivative.

  • Starting Material: 4-cyanoaniline.

  • Steps:

    • Iodination of the starting material.

    • Sonogashira cross-coupling reaction.

    • Annulation in basic media to form the azaindole ring.[10]

Biological Evaluation Protocols

Kinase Inhibition Assay (IC50 Determination):

  • Principle: To measure the concentration of a compound required to inhibit the activity of a specific kinase by 50%.

  • General Procedure:

    • A specific kinase, its substrate, and ATP are incubated in a suitable buffer.

    • The test compound (azaindole derivative) is added at various concentrations.

    • The kinase reaction is initiated, and the amount of phosphorylated substrate is measured, often using methods like fluorescence, luminescence, or radioactivity.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cytotoxicity Assay (e.g., MTT Assay):

  • Principle: To assess the metabolic activity of cells as an indicator of cell viability.

  • General Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

    • Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured using a microplate reader.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.[6]

Visualizing Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. Azaindole derivatives have been developed as inhibitors of kinases within this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC2 TSC2 AKT->TSC2 Inhibits mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Azaindole Azaindole Inhibitor Azaindole->PI3K Azaindole->AKT Azaindole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with inhibitory action of an azaindole derivative.[4]

General Experimental Workflow for Azaindole Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel azaindole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of Azaindole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Unveiling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of Methyl 7-azaindole-3-glyoxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validated mechanisms of action for Methyl 7-azaindole-3-glyoxylate derivatives and related 7-azaindole compounds. This analysis is supported by experimental data and detailed protocols to facilitate further investigation.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. While many 7-azaindole-containing molecules are potent kinase inhibitors, evidence suggests that derivatives with substitutions at the 3-position, such as this compound, primarily act as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). This guide explores both potential mechanisms, providing a comprehensive overview for researchers targeting these pathways.

Primary Mechanism of Action: CRTH2 Antagonism

Recent studies have identified 7-azaindole-3-acetic acid derivatives, which are structurally very similar to this compound, as potent and selective antagonists of the CRTH2 receptor.[1] This G-protein coupled receptor is a key player in the inflammatory cascade, particularly in allergic diseases like asthma. Its natural ligand is prostaglandin D2 (PGD2).

By blocking the CRTH2 receptor, these derivatives can inhibit the activation and recruitment of key inflammatory cells such as eosinophils and basophils, thereby mitigating the inflammatory response. This targeted action presents a promising therapeutic strategy for a variety of inflammatory and allergic conditions.

Supporting Experimental Data: CRTH2 Antagonist Activity

While specific experimental data for this compound derivatives is not publicly available, the following table summarizes the activity of closely related 7-azaindole-3-acetic acid derivatives against the CRTH2 receptor. This data serves as a strong proxy for the expected activity of the title compounds.

Compound IDCRTH2 Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)Reference
Compound 1 5.211--INVALID-LINK--
Compound 2 3.88.5--INVALID-LINK--
MK-7246 Analog Not ReportedPotent Activity--INVALID-LINK--

Alternative Mechanism of Action: Kinase Inhibition

The broader class of 7-azaindole derivatives has been extensively studied and validated as potent inhibitors of various protein kinases.[2] The 7-azaindole scaffold acts as an excellent "hinge-binder," forming hydrogen bonds with the kinase hinge region in the ATP-binding pocket, thereby blocking the kinase's catalytic activity. This mechanism is the basis for the anticancer activity of several approved drugs containing the 7-azaindole core.

While CRTH2 antagonism is the more likely primary mechanism for 3-substituted derivatives, the potential for secondary kinase inhibitory activity cannot be entirely ruled out and may contribute to the overall pharmacological profile of these compounds.

Supporting Experimental Data: Kinase Inhibitory Activity of 7-Azaindole Derivatives

The following table presents a selection of 7-azaindole derivatives and their inhibitory activity against various kinases, illustrating the broad potential of this scaffold as a kinase inhibitor.

7-Azaindole DerivativeTarget KinaseInhibitory Potency (IC50/Ki)Reference
Vemurafenib BRAF V600EIC50 = 31 nM--INVALID-LINK--
Pexidartinib CSF1RIC50 = 18 nM--INVALID-LINK--
A 7-azaindole derivative AXLIC50 = 27 nM--INVALID-LINK--
A 7-azaindole derivative TrkAIC50 = 4 nM--INVALID-LINK--

Signaling Pathway Visualizations

To clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways involved.

CRTH2_Antagonism PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to G_Protein Gαi/Gαq CRTH2->G_Protein Activates Derivative This compound Derivative Derivative->CRTH2 Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Influx Increased Intracellular Ca2+ IP3_DAG->Ca_Influx Inflammatory_Response Inflammatory Response (Eosinophil Activation, Chemotaxis) Ca_Influx->Inflammatory_Response

CRTH2 Antagonism Signaling Pathway.

Kinase_Inhibition ATP ATP Kinase Protein Kinase ATP->Kinase Binds to ATP-binding pocket Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Derivative 7-Azaindole Derivative Derivative->Kinase Competitively Binds to ATP-binding pocket Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Kinase Inhibition Mechanism.

Experimental Protocols

To aid in the experimental validation of these mechanisms, detailed protocols for key assays are provided below.

CRTH2 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of test compounds for the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • [3H]-PGD2 (radioligand).

  • Test compounds (this compound derivatives).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGD2 (e.g., 1 nM), and varying concentrations of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine the in vitro potency (IC50) of test compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase.

  • Kinase-specific substrate peptide.

  • ATP.

  • Test compounds.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the assay plate, add the test compound dilutions or DMSO (control).

  • Add the kinase and substrate mixture to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a general workflow for validating the mechanism of action.

Experimental_Workflow cluster_0 Primary Mechanism Validation (CRTH2 Antagonism) cluster_1 Alternative Mechanism Screening (Kinase Inhibition) Binding_Assay CRTH2 Radioligand Binding Assay (Ki) Functional_Assay Calcium Mobilization Assay or Eosinophil Shape Change Assay (IC50) Binding_Assay->Functional_Assay Conclusion Mechanism of Action Confirmed Functional_Assay->Conclusion Kinase_Panel Kinase Panel Screening (Biochemical Assays) Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for downstream targets) Kinase_Panel->Cell_Based_Assay Cell_Based_Assay->Conclusion Start Test Compound (this compound derivative) Start->Binding_Assay Start->Kinase_Panel

General Experimental Workflow.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity Profiles for 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance and Supporting Experimental Data

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the hinge region of numerous kinases.[1][2] This has led to the development of a multitude of kinase inhibitors based on this framework for various therapeutic applications, including oncology and inflammatory diseases.[3] A critical aspect of the preclinical development of these inhibitors is the comprehensive characterization of their selectivity profile across the human kinome. Understanding the cross-reactivity of these compounds is paramount for predicting potential off-target effects and identifying opportunities for polypharmacology.[4]

This guide provides a comparative analysis of the cross-reactivity profiles of representative 7-azaindole-based kinase inhibitors. While specific data on inhibitors derived directly from Methyl 7-azaindole-3-glyoxylate is not publicly available, the presented data on analogous 7-azaindole derivatives offers valuable insights into the selectivity of this class of compounds.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activity (IC50 values) of selected 7-azaindole-based kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Cross-Reactivity Data for a Potent Haspin Inhibitor (7-azaindole-coumaranone hybrid) [4]

Kinase TargetIC50 (µM)
Haspin0.15
GSK-3β>10
LmCK1>10

Table 2: Inhibitory Activity of a 7-Azaindole Derivative against PDK1 [5]

CompoundPDK1 IC50 (µM)
16 1.1
42 0.023 (biochemical), 2.3 (cellular)

Table 3: Inhibitory Profile of a 7-Azaindole Based PI3K Inhibitor [6]

Kinase IsoformIC50 (nM)
PI3Kγ0.5
PI3Kδ2.3
PI3Kβ4.6
PI3Kα7.8
mTOR15.0

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is typically performed using a variety of in vitro kinase assays. Below are detailed methodologies for common experimental approaches.

In Vitro Kinase Assay for IC50 Determination (Radiometric)[7][8]

This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

  • Reagent Preparation :

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 µM EDTA.[7]

    • Substrate: α-casein (or a specific peptide substrate) at a concentration of 10 µM.[8]

    • Enzyme: Recombinant kinase (e.g., GST-tagged) at a suitable concentration (e.g., 7-70 nM).[8]

    • Cofactor: [γ-³²P]ATP (2 µCi per reaction) mixed with unlabeled ATP to the desired final concentration (e.g., 10 µM).[7]

    • Inhibitor: Prepare a serial dilution of the test compound in DMSO, typically ranging from 10 µM to 5 nM final concentration.[7]

  • Assay Procedure :

    • In a 96-well plate, add the kinase, substrate, and inhibitor solution to the kinase buffer.

    • Initiate the reaction by adding the ATP/ [γ-³²P]ATP mixture. The final reaction volume is typically 15-25 µL.

    • Incubate the reaction mixture for 30 minutes at 30°C.[7]

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Detection and Data Analysis :

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate bands by autoradiography of the dried gel.[7]

    • Excise the substrate bands and quantify the incorporated radioactivity using Cherenkov counting.[7]

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

Luminescence-Based Kinase Assay (ADP-Glo™)[9]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reagent Preparation :

    • Prepare a master mix containing the kinase, substrate, and kinase buffer.

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor in kinase buffer with 1% DMSO.[9]

  • Assay Procedure (384-well plate format) :

    • Add 12.5 µL of the master mix to each well.

    • Add 2.5 µL of the inhibitor dilutions or control buffer to the respective wells.

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the diluted enzyme solution.

    • Incubate for 45-60 minutes at 30°C.[9]

  • ADP Detection :

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.[9]

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (no inhibitor) to determine the percent activity.

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Mandatory Visualization

Signaling Pathway

cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival 7_Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor 7_Azaindole_Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a 7-azaindole-based PI3K inhibitor.

Experimental Workflow

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Compound Serial Dilution Assay_Plate 3. Dispense Reagents and Compound to Assay Plate Compound_Dilution->Assay_Plate Reagent_Mix 2. Prepare Kinase/Substrate Master Mix Reagent_Mix->Assay_Plate Incubation 4. Incubate at 30°C Assay_Plate->Incubation Stop_Reaction 5. Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Signal 6. Read Signal (Luminescence/Radioactivity) Stop_Reaction->Read_Signal Data_Normalization 7. Normalize Data Read_Signal->Data_Normalization IC50_Calculation 8. Calculate IC50 Data_Normalization->IC50_Calculation

Caption: General experimental workflow for in vitro kinase inhibitor IC50 determination.

References

A Comparative Guide to the Synthetic Efficacy of 7-Azaindole Core Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bioisosteric relationship with indole allows for modulation of physicochemical and pharmacological properties, making it a highly sought-after core in drug discovery. Consequently, a diverse array of synthetic routes to access this important heterocycle has been developed. This guide provides a comparative overview of the efficacy of prominent synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Routes

The synthesis of the 7-azaindole core can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling strategies. The choice of route often depends on the desired substitution pattern, substrate availability, and scalability. Below is a summary of commonly employed methods with their respective advantages and disadvantages.

Synthetic RouteKey FeaturesTypical YieldsSubstrate ScopeScalability
Palladium-Catalyzed Cross-Coupling Versatile for various substitutions; often involves Sonogashira, Suzuki, or Heck couplings followed by cyclization.[1][2][3][4]Good to Excellent (up to 93%)[5]Broad, tolerates a wide range of functional groups.Generally scalable, but catalyst cost can be a factor.
Chichibabin Cyclization One-pot synthesis from picolines and nitriles.[6]Good (around 80-82%)[6]Primarily for 2-aryl-7-azaindoles.Can be complex due to side reactions.[6]
Acid-Catalyzed Cyclization Utilizes 3-alkynyl-2-aminopyridines as precursors.[7]Excellent[7]Good for 2- and 5-substituted 7-azaindoles.Good
Iron-Catalyzed Cyclization Microwave-assisted synthesis from o-haloaromatic amines and terminal alkynes.[8]Good to Excellent (30-93%)[8]Broad scope of substituted 7-azaindoles.Microwave conditions can be limiting for large scale.
Silver-Catalyzed Cyclization Intramolecular cyclization of acetylenic free amines on water.[2]Very Good[2]Requires acetylenic amine precursors."On-water" conditions are environmentally friendly.
Domino Reactions One-pot synthesis from readily available starting materials like 2-fluoro-3-methylpyridine and aldehydes.[9][10]GoodGood for specific substitution patterns.Efficient due to one-pot nature.

Experimental Protocols and Data

Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization

This two-step approach is a robust and widely used method for the synthesis of 2-substituted 7-azaindoles.[4] It involves an initial Sonogashira coupling of an aminopyridine with a terminal alkyne, followed by a base-mediated cyclization.

Experimental Protocol:

  • Step 1: Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 mmol) in a suitable solvent (e.g., THF), is added the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.02 mmol). A base, typically an amine like triethylamine, is added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion.

  • Step 2: Cyclization: The resulting 2-amino-3-(alkynyl)pyridine intermediate is then subjected to cyclization conditions. A common method involves heating the intermediate with a base, such as potassium tert-butoxide, in a solvent like toluene. The addition of a phase-transfer catalyst like 18-crown-6 can significantly improve yields.[4]

Quantitative Data:

EntryAlkyneYield of Coupled Product (%)Yield of 7-Azaindole (%)
1Phenylacetylene9592
21-Hexyne9288
3Cyclohexylacetylene9085
4(Trimethylsilyl)acetylene9896

Data synthesized from information presented in multiple sources.

Chichibabin Cyclization

The Chichibabin reaction provides a direct, one-pot route to 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using a strong base like lithium diisopropylamide (LDA).[6]

Experimental Protocol:

A solution of LDA (2.1 equiv) in THF is prepared at -40 °C. Benzonitrile (1.05 equiv) is added, followed by 2-fluoro-3-picoline (1.0 equiv). The reaction mixture is stirred at -40 °C for several hours. The reaction is then quenched and worked up to afford the 2-phenyl-7-azaindole.[6] An alternative procedure involves the sequential addition of the picoline to the LDA, followed by the addition of benzonitrile, which also gives high yields.[6]

Quantitative Data:

EntryOrder of AdditionYield (%)
1Picoline to LDA, then Benzonitrile80
2Benzonitrile to LDA, then Picoline82

Data sourced from a study on the Chichibabin cyclization.[6]

Acid-Catalyzed Cyclization of 3-Alkynyl-2-aminopyridines

This method offers an efficient route to 7-azaindoles, particularly those with substitutions at the 2- and 5-positions, through the cyclization of 3-alkynyl-2-aminopyridines under acidic conditions.[7]

Experimental Protocol:

The 3-alkynyl-2-aminopyridine substrate is dissolved in a suitable solvent such as acetonitrile. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is added, and the reaction is heated to reflux. The reaction progress is monitored by TLC, and upon completion, the mixture is worked up to isolate the 7-azaindole product.[7]

Quantitative Data:

EntrySubstituent at C5Alkyne SubstituentYield (%)
1HPhenyl95
2BrPhenyl92
3Br4-Methoxyphenyl91
4Hn-Butyl88

Data extracted from a study on acid-catalyzed synthesis.[7]

Visualizing the Synthetic Pathways

To further elucidate the relationships between starting materials and products in these key synthetic routes, the following diagrams are provided.

Sonogashira_Cyclization cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product SM1 2-Amino-3-iodopyridine INT1 2-Amino-3-(alkynyl)pyridine SM1->INT1 Sonogashira Coupling (Pd catalyst, CuI, Base) SM2 Terminal Alkyne SM2->INT1 P1 2-Substituted 7-Azaindole INT1->P1 Cyclization (Base, Heat)

Caption: Palladium-Catalyzed Sonogashira Coupling and Cyclization Workflow.

Chichibabin_Cyclization cluster_start Starting Materials cluster_reagents Reagents cluster_product Product SM1 2-Fluoro-3-picoline P1 2-Phenyl-7-azaindole SM1->P1 One-pot Reaction SM2 Benzonitrile SM2->P1 One-pot Reaction R1 LDA R1->P1 One-pot Reaction Acid_Catalyzed_Cyclization cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM1 3-Alkynyl-2-aminopyridine P1 7-Azaindole SM1->P1 Cyclization (Heat) R1 TFA, TFAA R1->P1 Cyclization (Heat)

References

Evaluating the AD-ME Properties of Methyl 7-Azaindole-3-Glyoxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development.[1][2] This guide provides a comparative framework for evaluating the ADME profile of methyl 7-azaindole-3-glyoxylate derivatives, a class of compounds with significant therapeutic potential. By leveraging established in vitro assays, researchers can de-risk drug candidates early in the discovery pipeline, optimizing for favorable pharmacokinetic characteristics and increasing the likelihood of clinical success.[3][4]

The Importance of Early ADME Assessment

In vitro ADME studies are crucial for identifying potential liabilities in drug candidates before they advance to more costly and time-consuming in vivo testing.[1] These assays provide key insights into a compound's bioavailability, metabolic stability, and potential for drug-drug interactions, guiding medicinal chemistry efforts to refine molecular structures for improved pharmacokinetic behavior.[2][3]

A Comparative Overview of Key In Vitro ADME Assays

The following sections detail the experimental protocols and data interpretation for a standard suite of in vitro ADME assays. While specific experimental data for this compound derivatives is not publicly available, this guide presents a robust framework for their evaluation, with illustrative data and comparisons to other 7-azaindole derivatives where applicable.

Table 1: Key In Vitro ADME Assays and Their Endpoints
ADME ParameterAssayKey Endpoint(s)Purpose
Absorption Caco-2 Permeability AssayApparent Permeability (Papp), Efflux Ratio (ER)Predicts intestinal absorption and identifies potential for active efflux.[5][6]
Distribution Plasma Protein Binding (PPB) AssayPercentage of compound bound to plasma proteinsDetermines the fraction of unbound drug available to exert its therapeutic effect.[7][8]
Metabolism Microsomal Stability AssayIn vitro half-life (t½), Intrinsic Clearance (CLint)Assesses the rate of metabolic degradation by liver enzymes.[9][10][11]
Metabolism Cytochrome P450 (CYP) Inhibition AssayIC50 valueEvaluates the potential for drug-drug interactions by inhibiting key metabolic enzymes.[12][13][14]

Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drugs.[5][6] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[5][15]

Experimental Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[5]

  • Compound Incubation: The test compound (e.g., a this compound derivative) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. To assess efflux, the compound is also added to the basolateral side, and its appearance on the apical side is measured.[5][6]

  • Sample Analysis: Samples from both compartments are collected at specific time points and the concentration of the test compound is quantified using LC-MS/MS.[5]

  • Data Analysis: The apparent permeability coefficient (Papp) and the efflux ratio (ER) are calculated. An ER greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[15]

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture integrity Measure TEER to confirm monolayer integrity culture->integrity add_compound Add test compound to apical or basolateral side integrity->add_compound If TEER is acceptable incubate Incubate at 37°C add_compound->incubate sample Collect samples from both compartments over time incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp and Efflux Ratio lcms->calculate interpret Interpret results for absorption potential calculate->interpret

Figure 1: Workflow for the Caco-2 Permeability Assay.

Distribution: Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability at the target site.[7][8] The rapid equilibrium dialysis (RED) method is a common and reliable technique for determining the percentage of plasma protein binding.[16][17]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Preparation: The test compound is added to plasma from the desired species (e.g., human, rat).[16]

  • Dialysis: The plasma containing the compound is placed in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-filled chamber. The unit is incubated at 37°C until equilibrium is reached.[16]

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[16]

  • Data Calculation: The percentage of plasma protein binding is calculated based on the difference in compound concentration between the two chambers.

PPB_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into plasma load Load plasma and buffer into RED device spike->load incubate Incubate at 37°C to reach equilibrium load->incubate sample Sample plasma and buffer chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calculate Calculate % Protein Binding lcms->calculate

Figure 2: Workflow for the Plasma Protein Binding Assay.

Metabolism: Microsomal Stability and CYP Inhibition Assays

Assessing a compound's metabolic stability and its potential to inhibit cytochrome P450 (CYP) enzymes is critical for predicting its half-life and potential for drug-drug interactions.[12][18]

Experimental Protocol: Microsomal Stability Assay
  • Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, to initiate the metabolic reaction.[10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.[9]

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.[10]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay
  • Incubation: A specific CYP isozyme-selective substrate is incubated with human liver microsomes in the presence of varying concentrations of the test compound.[12]

  • Metabolite Formation: The formation of the metabolite of the probe substrate is monitored by LC-MS/MS.[12]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[12] A lower IC50 value indicates a higher potential for drug-drug interactions.

Metabolism_Workflow cluster_stability Microsomal Stability cluster_inhibition CYP Inhibition incubate_s Incubate compound with microsomes + NADPH sample_s Sample at multiple time points incubate_s->sample_s analyze_s Quantify parent compound by LC-MS/MS sample_s->analyze_s calculate_s Calculate t½ and CLint analyze_s->calculate_s incubate_i Incubate probe substrate, microsomes, and test compound analyze_i Quantify metabolite formation by LC-MS/MS incubate_i->analyze_i calculate_i Determine IC50 value analyze_i->calculate_i

Figure 3: Workflows for Metabolism Assays.

Comparative Data for 7-Azaindole Derivatives

While specific data for this compound derivatives is proprietary, published data on other 7-azaindole derivatives can provide a useful benchmark. For example, some 7-azaindole derivatives have been investigated as potent inhibitors of various kinases and other biological targets.[20][21] Studies on these related compounds often report pharmacokinetic properties such as half-life and protein binding, which can serve as a point of comparison for newly synthesized derivatives.[20] For instance, some 7-azaindole derivatives have shown high lipophilicity, which can be a challenge for achieving favorable ADME properties.[20]

Table 2: Illustrative ADME Profile for a Hypothetical this compound Derivative (Compound X) vs. a Reference 7-Azaindole (Compound Y)
ParameterAssayCompound X (Hypothetical)Compound Y (Reference)Interpretation
Permeability Caco-2Papp (A→B): 15 x 10⁻⁶ cm/s, ER: 1.2Papp (A→B): 8 x 10⁻⁶ cm/s, ER: 3.5Compound X shows good permeability and low efflux. Compound Y has lower permeability and is a substrate for efflux pumps.
Plasma Protein Binding Equilibrium Dialysis85% bound99% boundCompound X has a higher fraction of unbound drug, potentially leading to greater efficacy.
Metabolic Stability Human Liver Microsomest½ = 45 mint½ = 10 minCompound X is more metabolically stable than Compound Y.
CYP Inhibition CYP3A4 InhibitionIC50 > 50 µMIC50 = 2 µMCompound X has a low potential for drug-drug interactions mediated by CYP3A4, unlike Compound Y.

Conclusion

A systematic evaluation of ADME properties using a suite of in vitro assays is essential for the successful development of this compound derivatives. By employing the experimental frameworks outlined in this guide, researchers can efficiently characterize the pharmacokinetic profiles of their compounds, identify potential liabilities, and make data-driven decisions to advance the most promising candidates toward clinical evaluation. The early and integrated assessment of absorption, distribution, metabolism, and excretion is a cornerstone of modern drug discovery, paving the way for the development of safer and more effective medicines.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 7-azaindole-3-glyoxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical reagents to ensure laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 7-azaindole-3-glyoxylate.

Disclaimer: This guide is based on general laboratory safety principles and data from related chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not available in the provided search results. It is imperative to obtain and consult the official manufacturer's SDS for specific handling and disposal instructions before proceeding.

I. Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is crucial to understand its potential hazards. Based on the safety data for structurally similar compounds such as 7-azaindole and various glyoxylate derivatives, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should this chemical be disposed of down the drain.[4]

  • Waste Identification and Classification:

    • Classify this compound as a hazardous chemical waste.[5] This is a critical first step in ensuring it is handled according to appropriate protocols.[6]

  • Container Selection and Labeling:

    • Select a designated, leak-proof, and chemically compatible waste container.[5] The container must be in good condition with a secure lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date of accumulation.[6][7]

  • Waste Segregation and Storage:

    • Store the waste container in a designated, secure satellite accumulation area near the point of generation.

    • Ensure the waste is segregated from incompatible materials to prevent dangerous reactions.[7][8] For instance, keep it separate from acids, bases, and oxidizers.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate from this cleaning process must be collected and treated as hazardous waste.[5]

    • After triple-rinsing, the container can be disposed of in the regular trash or recycled, provided all hazard labels have been removed or defaced.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[6] Adhere to all federal, state, and local regulations for disposal.[2]

III. Quantitative Data Summary

For quick reference, the following table summarizes key disposal parameters.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[5]
Container Type Chemically compatible, leak-proof, with a secure lid[5]
Labeling Requirements "Hazardous Waste", Full Chemical Name, Accumulation Date[6][7]
Storage Location Designated and secure satellite accumulation area
Incompatible Wastes Strong acids, bases, and oxidizers[7][8]
Empty Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous waste[5]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Need to Dispose of This compound consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds empty_container Dealing with Empty Container? start->empty_container identify_waste Classify as Hazardous Waste consult_sds->identify_waste select_container Select Appropriate Waste Container identify_waste->select_container label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Date select_container->label_container transfer_waste Transfer Waste to Container in Fume Hood label_container->transfer_waste store_waste Store in Designated Satellite Accumulation Area transfer_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end empty_container->consult_sds No triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Regular Trash/Recycling collect_rinsate->dispose_container dispose_container->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-azaindole-3-glyoxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 7-azaindole-3-glyoxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.